molecular formula C8H9Cl2NO B7854708 (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride CAS No. 5321-31-3

(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

Cat. No.: B7854708
CAS No.: 5321-31-3
M. Wt: 206.07 g/mol
InChI Key: GVVFCAFBYHYGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride is a chemical compound with the molecular formula C8H9Cl2NO . As a specialized organic chloride salt, it serves as a valuable building block and intermediate in synthetic chemistry research and development. Researchers utilize this compound in the exploration of novel synthetic pathways, particularly in the formation of complex molecules for pharmaceutical and materials science applications. Its structure, featuring both ammonium chloride and acid chloride functional groups, makes it a reactive entity for further chemical modifications, including nucleophilic substitution reactions and the creation of amide bonds. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. All safety data sheets and handling procedures should be consulted prior to use.

Properties

IUPAC Name

(2-chloro-2-oxo-1-phenylethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-5,7H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVFCAFBYHYGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5321-31-3
Record name (2-chloro-2-oxo-1-phenylethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the spectroscopic characterization of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to ensure scientific integrity through a self-validating system of analysis, grounded in established principles and authoritative standards.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a reactive acyl chloride and a protonated amine (ammonium) group, attached to a chiral benzylic carbon. This unique combination of functionalities necessitates a multi-faceted spectroscopic approach for unambiguous structural elucidation and purity assessment. The presence of a phenyl group, a carbonyl group, and a chlorine atom will each give rise to characteristic spectroscopic signatures.

The logical workflow for characterization involves a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

G cluster_0 Spectroscopic Workflow cluster_1 Structural Insights NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure Final Structure Elucidation & Purity Assessment NMR->Structure Proton/Carbon Framework Connectivity IR Infrared Spectroscopy IR->Structure Functional Group ID (C=O, N-H, C-Cl) MS Mass Spectrometry MS->Structure Molecular Weight Elemental Composition (Cl)

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is recommended for a complete assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the chemical environment, multiplicity (spin-spin splitting), and integration (relative number of protons) for each unique proton in the molecule.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl Protons7.3 - 7.6Multiplet5HProtons on the aromatic ring.
Methine Proton (CH)5.0 - 5.5Singlet/Broad Singlet1HThe proton is alpha to the phenyl ring, the ammonium group, and the acyl chloride, leading to a significant downfield shift. Coupling to the ammonium protons may be observed, or it could be a broad singlet due to exchange.
Ammonium Protons (NH₃⁺)8.0 - 9.0Broad Singlet3HProtons on the positively charged nitrogen atom are deshielded and often exchange with residual water or deuterated solvent, leading to a broad signal.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted SignalChemical Shift (δ, ppm)Rationale
Carbonyl Carbon (C=O)168 - 175The carbon of the acyl chloride is highly deshielded.
Aromatic Carbons125 - 140Six distinct signals are expected for the phenyl ring carbons, although some may overlap.
Methine Carbon (CH)60 - 70The carbon atom attached to the phenyl, ammonium, and acyl chloride groups.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the ammonium group.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton couplings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation) spectrum to correlate each proton with its directly attached carbon.[1] This is crucial for unambiguous assignment of the methine proton and its corresponding carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrational frequencies of chemical bonds provide a molecular "fingerprint".

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale
~3100 - 2800N-H (in NH₃⁺)StretchBroad absorption characteristic of ammonium salts.[2]
~3050C-H (aromatic)StretchCharacteristic of C-H bonds on the phenyl ring.
1785 - 1750C=O (acyl chloride)StretchThe carbonyl stretch in acyl chlorides is at a higher frequency than in ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom.[3][4][5][6]
~1600, ~1490C=C (aromatic)StretchPhenyl ring skeletal vibrations.
~1580 - 1490N-HBendBending vibration of the ammonium group.
800 - 600C-ClStretchThe carbon-chlorine bond stretch.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty accessory (or pure KBr pellet) before scanning the sample.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information. For this compound, MS is particularly powerful for confirming the presence of chlorine.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two molecular ion peaks separated by 2 m/z units.[7][8] The peak corresponding to the molecule containing ³⁵Cl will be the base peak (M⁺), and the peak for the ³⁷Cl-containing molecule (M+2) will have an intensity of approximately one-third of the M⁺ peak.[7][8][9]

  • Fragmentation: Electron Ionization (EI) is a hard ionization technique that will likely cause fragmentation.[10] Key fragmentation pathways could include:

    • Loss of Cl• (a radical) to give a resonance-stabilized acylium ion.

    • Alpha-cleavage, breaking the bond between the carbonyl carbon and the benzylic carbon.

    • Loss of the entire acyl chloride group.

G M_ion Molecular Ion (M⁺) Isotopic peaks at M and M+2 Frag1 Loss of Cl• M_ion->Frag1 Frag2 Alpha-Cleavage M_ion->Frag2 Frag3 Loss of COCl M_ion->Frag3

Caption: Potential Fragmentation Pathways in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry
  • Ionization Method:

    • Electron Ionization (EI): Useful for obtaining fragmentation patterns for structural elucidation.

    • Electrospray Ionization (ESI): A softer ionization technique that is more likely to yield the intact molecular ion, which is beneficial for confirming the molecular weight.

  • Sample Introduction: The sample can be introduced directly via a solid probe or, if soluble and stable, via a chromatographic method like GC-MS or LC-MS.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous for determining the accurate mass and elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak and confirm the characteristic 3:1 isotopic pattern for a single chlorine atom.

    • Analyze the fragmentation pattern to corroborate the proposed structure.

Synthesis and Data Integration

The definitive characterization of this compound is achieved by integrating the data from all three spectroscopic techniques. The NMR data will define the C-H framework, the IR spectrum will confirm the presence of the key functional groups (especially the acyl chloride and ammonium salt), and the mass spectrum will establish the molecular weight and confirm the presence of chlorine. The convergence of these independent analyses provides a high degree of confidence in the final structural assignment.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
  • NIST WebBook. (n.d.). Ammonium chloride.
  • Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties.
  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • University of Sheffield. (n.d.). IR: carbonyl compounds.
  • University of Sheffield. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • McClure, M., & Trombley, A. (2023). TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy)2(NO2)2]NO3.

Sources

Methodological & Application

use of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Acylation using (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

Executive Summary

This compound, commonly known as Phenylglycyl Chloride Hydrochloride (Phg-Cl·HCl) , is a specialized, pre-activated amino acid derivative. Unlike standard coupling reagents (e.g., HATU, EDC) that activate a carboxyl group in situ, this reagent is an isolated acid chloride salt.

It is primarily utilized for the introduction of Phenylglycine (Phg) residues, a non-proteinogenic amino acid critical in the synthesis of semi-synthetic


-lactam antibiotics (e.g., Ampicillin, Cephalexin) and sterically constrained peptidomimetics.

Key Advantages:

  • Hyper-Reactivity: Acid chlorides are among the most reactive acylating species, superior to active esters (OBt/OSu) for sterically hindered amines.

  • Atom Economy: No coupling reagent byproducts (urea, phosphine oxides).

Critical Challenge:

  • Racemization: The

    
    -proton of Phenylglycine is benzylic and highly acidic. Improper handling leads to rapid racemization via oxazolone formation.
    

Mechanism of Action & Chemical Logic

The utility of Phg-Cl[1][2][3][4]·HCl lies in its duality: the hydrochloride salt protects the amine from self-acylation (polymerization), while the acid chloride moiety provides immediate electrophilic reactivity.

Reaction Pathways

Upon neutralization of the HCl salt, the free amine is generated. The electrophilic carbonyl carbon is then susceptible to nucleophilic attack.[5] Two competing pathways dictate the success of the experiment:

  • Productive Coupling (Desired): The amine nucleophile attacks the acid chloride, releasing HCl and forming the peptide bond.

  • Racemization (Undesired): In the presence of excess base, the acyl chloride cyclizes to form an oxazolone (azlactone). This intermediate tautomerizes, destroying the stereocenter.

Pathway Visualization

Phg_Mechanism Reagent (2-Chloro-2-oxo-1-phenylethyl) ammonium chloride (Phg-Cl·HCl) Intermediate Free Amino Acid Chloride (Highly Reactive) Reagent->Intermediate -HCl Base Base (Neutralization) Base->Intermediate Triggers Coupling Nucleophilic Attack (R-NH2) Intermediate->Coupling Fast (<0°C) Oxazolone Oxazolone Formation (Cyclization) Intermediate->Oxazolone Slow (>0°C or Excess Base) Product Desired Peptide (Retained Stereochem) Coupling->Product Racemate Racemized Product (DL-Mix) Oxazolone->Racemate Tautomerization

Figure 1: Kinetic competition between productive peptide coupling and base-catalyzed racemization via oxazolone formation.

Experimental Protocols

Materials & Pre-Requisites
  • Reagent: this compound (Store at -20°C, desiccated).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Base: Sym-collidine (preferred) or N-Methylmorpholine (NMM).[6] Avoid DIEA or TEA if possible, as strong bases promote racemization.

  • Nucleophile: Amine component (free base or salt form).

Protocol A: Solution Phase Coupling (High Stereofidelity)

Best for coupling Phg to sterically hindered amines.

  • Preparation of Nucleophile:

    • Dissolve 1.0 equivalent of the amine component (e.g., Amino acid ester) in anhydrous DCM (0.1 M concentration).

    • Cool the solution to -10°C using an ice/salt bath.

    • Add 1.0 equivalent of base (Sym-collidine). Note: If the amine is a salt (e.g., HCl salt), use 2.0 equivalents of base.

  • Acylation:

    • Weigh 1.1 equivalents of Phg-Cl·HCl quickly to avoid moisture absorption.

    • Add the solid reagent directly to the cooled amine solution in one portion.

    • Why Solid? Dissolving Phg-Cl·HCl beforehand allows self-condensation once the HCl dissociates. Adding it as a solid to the nucleophile ensures the acid chloride reacts with the amine immediately upon dissolution.

  • Reaction Maintenance:

    • Stir vigorously at -10°C to 0°C for 30–60 minutes.

    • Monitor by TLC or HPLC. The reaction is typically very fast (< 1 hour).

  • Quenching & Workup:

    • Quench with 1M aqueous HCl (cold). This deactivates unreacted acid chloride and removes the collidine/pyridine salts.

    • Wash organic layer with NaHCO₃ (sat.) and Brine.

    • Dry over MgSO₄ and concentrate.

Protocol B: Schotten-Baumann Conditions (Aqueous/Organic)

Common in industrial synthesis of Ampicillin; higher risk of hydrolysis but scalable.[2]

  • Setup:

    • Dissolve the amine nucleophile (e.g., 6-APA) in water/acetone (1:1).

    • Adjust pH to 6.5–7.0 using NaOH.

    • Cool to 0°C .

  • Addition:

    • Add Phg-Cl[1][4]·HCl solid in small portions.

    • Simultaneously titrate with NaOH to maintain pH between 6.0 and 7.0.

    • Critical: Do not exceed pH 7.5. High pH instantly hydrolyzes the chloride and racemizes the Phg.

Comparative Data: Acid Chlorides vs. Standard Reagents

The following table highlights why one would choose this difficult-to-handle reagent over standard coupling agents like HATU.

FeaturePhg-Cl·HCl (Acid Chloride)HATU / DIEAEDC / HOBt
Reactivity Extremely High HighModerate
Steric Hindrance Excellent for N-methylated or bulky aminesGoodPoor
Racemization Risk High (Requires <0°C)Low/ModerateLow
Byproducts HCl (Gas/Salt)Urea (Solid), Phosphine OxidesUrea (Water soluble)
Cost Low (Industrial Commodity)HighLow
Atom Economy HighLow (Large leaving group)Moderate

Troubleshooting & Optimization

Common Failure Modes
  • Issue: Low Yield / Hydrolysis

    • Cause: Solvent contained water or the reagent was old.

    • Fix: Verify reagent quality by adding a sample to methanol; if it doesn't fume or heat up, it has hydrolyzed to Phenylglycine. Use strictly anhydrous DCM.

  • Issue: High Racemization (>5% D-isomer)

    • Cause: Temperature too high or base too strong.

    • Fix: Switch base from DIEA to Sym-collidine or 2,6-Lutidine . Ensure reaction temperature never exceeds 0°C.

Workflow Diagram

Workflow Start Start: Phg-Cl·HCl Coupling Check Check Reagent Quality (Methanol Test) Start->Check Prep Dissolve Nucleophile Cool to -10°C Check->Prep Active AddBase Add Base (Collidine) Stoichiometric only Prep->AddBase React Add Phg-Cl·HCl Solid Stir 1 hr @ 0°C AddBase->React Analyze HPLC Analysis React->Analyze Success Isolate Product Analyze->Success >95% Purity Fail_Rac Racemized? Reduce Temp / Weaker Base Analyze->Fail_Rac >5% D-isomer Fail_Hyd Hydrolyzed? Dry Solvents Analyze->Fail_Hyd Low Yield

Figure 2: Step-by-step decision tree for optimizing Phg-Cl·HCl couplings.

References

  • Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids for the Synthesis of Hindered Peptides.[5][7] Journal of Organic Chemistry. Link

  • Gisin, B. F. (1972). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta. (Foundational work on racemization control).[6][8] Link

  • Sheehan, J. C., & Henery-Logan, K. R. (1962). The Total Synthesis of Penicillin V. Journal of the American Chemical Society. (Historical context of acid chloride use in beta-lactams). Link

  • Bachem. (2024).[9] Peptide Coupling Reagents: A Guide. (General context on acid chloride vs. active ester reactivity). Link

Sources

solid-phase peptide synthesis using (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Strategic Application of 2-Chlorotrityl Chloride Resin in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Leveraging 2-Chlorotrityl Chloride Resin for Advanced Solid-Phase Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the choice of solid support is a critical determinant of success, influencing not only the yield and purity of the final peptide but also the overall synthetic strategy. Among the various resins available, the 2-chlorotrityl chloride (2-CTC) resin has emerged as a highly versatile and advantageous support, particularly for the synthesis of complex peptides and protected fragments.[1][2] This guide provides an in-depth exploration of the strategic use of 2-CTC resin, grounded in both chemical principles and practical laboratory experience. We will delve into the causality behind its widespread adoption, provide validated protocols for its use, and offer insights to navigate the nuances of this powerful synthetic tool.

The 2-Chlorotrityl Chloride Resin: A Strategic Advantage in SPPS

The 2-CTC resin is a polystyrene-based support functionalized with a 2-chlorotrityl chloride group.[1][2] Its prominence in modern SPPS stems from several key features that address common challenges in peptide synthesis:

  • Mild Cleavage Conditions: The most significant advantage of the 2-CTC resin is the extreme acid lability of the ester linkage formed with the C-terminal amino acid. This allows for the cleavage of the peptide from the resin under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This is crucial for the synthesis of protected peptide fragments that can be used in convergent synthesis strategies, where side-chain protecting groups must remain intact.[1]

  • Suppression of Racemization: The bulky trityl group provides significant steric hindrance, which effectively prevents racemization of the C-terminal amino acid during its attachment to the resin.[1][3] This is a common issue with other linkers, particularly when activating the carboxylic acid of the first amino acid.

  • Inhibition of Diketopiperazine Formation: The steric bulk of the trityl group also hinders the intramolecular cyclization of the dipeptide-resin intermediate, a reaction that leads to the formation of diketopiperazines and truncation of the peptide chain.[1][4] This is especially beneficial when proline or other secondary amino acids are in the second position of the peptide sequence.

Mechanism of Amino Acid Attachment to 2-CTC Resin

The attachment of the first Fmoc-protected amino acid to the 2-CTC resin proceeds via a nucleophilic substitution reaction. The carboxylate of the amino acid, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), attacks the electrophilic trityl carbon, displacing the chloride.

Mechanism of Amino Acid Attachment to 2-CTC Resin cluster_reactants Reactants cluster_intermediate Intermediate State cluster_products Products Resin 2-CTC Resin (Polystyrene-Trityl-Cl) TransitionState Nucleophilic Attack (SN1-like) Resin->TransitionState Activation AminoAcid Fmoc-AA-COOH + DIPEA AminoAcid->TransitionState Carboxylate Formation LoadedResin Loaded Resin (Polystyrene-Trityl-O-AA-Fmoc) TransitionState->LoadedResin Ester Bond Formation Byproducts DIPEA·HCl TransitionState->Byproducts

Caption: Mechanism of the first amino acid attachment to 2-CTC resin.

Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints and quality control measures integrated into the workflow.

Protocol 1: Activation of 2-Chlorotrityl Chloride Resin

The 2-CTC resin is highly susceptible to moisture, which can hydrolyze the reactive chloride to a non-reactive alcohol, thereby reducing the loading capacity.[1][2] Therefore, pre-activation with thionyl chloride (SOCl₂) is often recommended to ensure optimal performance.[1][2]

Materials:

  • 2-Chlorotrityl chloride resin

  • Anhydrous Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the 2-CTC resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

  • Drain the DCM.

  • Prepare a fresh solution of 5% SOCl₂ in anhydrous DCM (v/v).

  • Add the SOCl₂ solution (10 mL) to the resin and shake for 2 hours at room temperature.

  • Drain the activation solution and wash the resin thoroughly with anhydrous DCM (5 x 10 mL) to remove all traces of SOCl₂.

  • Proceed immediately to the loading of the first amino acid.

Protocol 2: Loading the First Amino Acid onto 2-CTC Resin

This protocol describes the covalent attachment of the C-terminal amino acid to the activated resin.

Materials:

  • Activated 2-CTC resin

  • Fmoc-protected amino acid

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DCM

  • Methanol (for capping)

Procedure:

  • Dissolve the Fmoc-amino acid (2 equivalents relative to the theoretical resin loading) in anhydrous DCM (8 mL/g of resin).

  • Add DIPEA (4 equivalents) to the amino acid solution and mix well.

  • Add the amino acid solution to the activated and washed resin.

  • Shake the mixture for 1-2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DCM (3 x 10 mL) and then with N,N-Dimethylformamide (DMF) (3 x 10 mL).

  • Capping: To block any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) (10 mL/g of resin) and shake for 30 minutes.[5]

  • Drain the capping solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Quality Control: Determine the loading capacity by Fmoc quantification. A portion of the dried resin is treated with a piperidine solution, and the absorbance of the released dibenzylfulvene-piperidine adduct is measured at ~301 nm.

Protocol 3: Peptide Elongation (Fmoc-SPPS)

This protocol outlines a standard cycle for adding subsequent amino acids.

Materials:

  • Loaded resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (DIPEA or Collidine)

  • 20% Piperidine in DMF (v/v)

  • DMF

Procedure (per cycle):

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF (10 mL/g).

    • Add 20% piperidine in DMF and shake for 3 minutes.

    • Drain, and repeat the piperidine treatment for 7 minutes.

    • Wash thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Shake for 30-60 minutes.

    • Wash with DMF (5 x 10 mL).

  • Quality Control (Optional): Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[6]

Protocol 4: Cleavage from the 2-CTC Resin

A. Cleavage of Protected Peptides:

  • Wash the peptide-resin with DCM (5 x 10 mL) and dry.

  • Prepare a solution of 1-2% TFA in DCM (v/v).

  • Add the cleavage cocktail to the resin (10 mL/g) and shake for 1 minute.

  • Drain the solution into a flask containing 10% pyridine in methanol (v/v) to neutralize the TFA.

  • Repeat the cleavage step 4-5 times, collecting the filtrate each time.

  • Combine the filtrates and evaporate the solvent to obtain the protected peptide.

B. Cleavage and Full Deprotection:

  • Wash the peptide-resin with DCM (5 x 10 mL) and dry.

  • Prepare a standard cleavage cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet.

SPPS Workflow Using 2-CTC Resin

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis on 2-CTC resin.

SPPS Workflow with 2-CTC Resin Start Start: Activated 2-CTC Resin LoadAA1 1. Load First Fmoc-AA (Protocol 2) Start->LoadAA1 Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) LoadAA1->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 3. Couple Next Fmoc-AA (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest QC: Kaiser Test Wash2->KaiserTest LoopDecision Final Amino Acid? KaiserTest->LoopDecision LoopDecision->Fmoc_Deprotection No Cleavage 4. Cleavage from Resin (Protocol 4) LoopDecision->Cleavage Yes Purification 5. Purification & Analysis (HPLC/MS) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis using 2-CTC resin.

Quantitative Data Summary

The following table provides typical parameters for working with 2-CTC resin. These values may require optimization depending on the specific peptide sequence.

ParameterRecommended Value/RangeRationale & Notes
Resin Loading Capacity 0.3 - 0.9 mmol/gLower loading is beneficial for long or difficult sequences to minimize aggregation.
First AA Loading 1.5 - 3.0 eq. (to resin capacity)Excess is used to drive the reaction to completion.
DIPEA for First AA 2.0 - 4.0 eq. (to amino acid)Acts as a non-nucleophilic base to activate the carboxylate.
Coupling Reagents 3.0 - 5.0 eq. (e.g., HATU, HBTU)Standard excess for efficient amide bond formation.
Protected Cleavage 1-5% TFA in DCMMild conditions preserve acid-labile side-chain protecting groups.
Full Cleavage Cocktail 95% TFA, 5% ScavengersStrong acid cleaves the peptide and removes most side-chain protecting groups. Scavengers (e.g., TIS, H₂O, EDT) are crucial for sensitive residues like Cys, Met, Trp.

Conclusion

The 2-chlorotrityl chloride resin is more than just a solid support; it is a strategic tool that enables the synthesis of challenging peptides and facilitates advanced synthetic methodologies like convergent synthesis. Its ability to mitigate common side reactions while offering tunable cleavage conditions makes it an indispensable asset in the modern peptide synthesis laboratory. By understanding the chemical principles behind its function and adhering to validated protocols, researchers can harness the full potential of 2-CTC resin to achieve their synthetic goals with higher purity and efficiency.

References

  • Chantell, G. & White, P. (Eds.). (2014). Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • Coin, I., et al. (2021). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - NIH.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Chemtips. (2012). Solid Phase Peptide Synthesis: Keeping Track. WordPress.com.
  • Nowick, J. S. (n.d.).
  • Gatos, D., et al. (n.d.). Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis.
  • R. B. Merrifield Solid Phase Peptide Synthesis Explained. (2021). YouTube.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • Dakenchem. (n.d.). The Critical Role of 2-Chlorotritylchloride in Modern Peptide Synthesis.
  • aapptec, LLC. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
  • El-Mahdi, O., & Melnyk, O. (2013).
  • Scribd. (2011). Basic Principles and Procedures of SPPS 2011.
  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
  • Góngora-Benítez, M., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
  • Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis?.
  • Góngora-Benítez, M., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
  • Semantic Scholar. (n.d.).
  • Google Patents. (2024).

Sources

Application Note: Navigating the Synthetic Utility of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride, the hydrochloride salt of phenylalanine acid chloride, is a highly reactive and versatile bifunctional electrophile. Its structure incorporates a potent acylating agent (acyl chloride) and a protonated amine, rendering it a valuable building block in synthetic organic and medicinal chemistry. This guide provides a comprehensive overview of its reactions with various nucleophiles, focusing on the underlying mechanisms, field-proven protocols, and strategic considerations for its application in the synthesis of peptides, esters, ketones, and other valuable molecular scaffolds. We delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reproducible and high-yield synthesis.

Core Principles of Reactivity

The synthetic utility of this compound is governed by two primary features: the electrophilic acyl chloride and the acidic ammonium group.

  • The Acyl Chloride Moiety: Acyl chlorides are among the most reactive carboxylic acid derivatives.[1] The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms.[2][3] This makes it an excellent target for a wide range of nucleophiles. Reactions at this site proceed via a well-established nucleophilic addition-elimination mechanism .[4][5]

  • The Ammonium Group: The protonated α-amino group (pKa ≈ 7-8) makes the overall molecule highly acidic. This has several practical implications:

    • Base Stoichiometry: In nearly all reactions with nucleophiles, a base is required not only to potentially activate the nucleophile but, crucially, to neutralize the HCl generated from the acyl chloride reaction and to deprotonate the ammonium salt. Therefore, at least two equivalents of a base are typically necessary.

    • Solubility: The salt-like nature of the compound influences its solubility, often favoring more polar aprotic solvents.

    • Stereochemical Integrity: The α-carbon is chiral. Harsh reaction conditions (e.g., high temperatures, strong bases) can risk epimerization through the formation of an enolate. Careful control of the reaction temperature is paramount.

The general mechanism for the reaction of an acyl chloride with a nucleophile is depicted below.

Caption: General Nucleophilic Addition-Elimination Mechanism.

Reactions with N-Nucleophiles: Amide and Peptide Synthesis

The reaction with ammonia or amines is a fundamental method for forming amides and is a cornerstone of peptide synthesis.[6][][8] The reaction is typically fast and exothermic.[]

Causality Behind Protocol Choices:

  • Stoichiometry: When reacting with a primary or secondary amine, two equivalents are often used. The first acts as the nucleophile, and the second acts as a base to neutralize the generated HCl, forming an ammonium salt byproduct.[9] Alternatively, one equivalent of the amine can be used with one equivalent of an external, non-nucleophilic base like triethylamine (TEA) or pyridine.[8] For precious amines, the latter is the superior strategy.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are ideal to prevent hydrolysis of the highly water-sensitive acyl chloride.[8]

  • Temperature: Reactions are initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.[]

Protocol 2.1: Synthesis of N-Benzyl-L-phenylalaninamide

This protocol details the reaction with a primary amine, benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (2.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Suspend this compound in anhydrous DCM (approx. 0.2 M concentration) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C using an ice-water bath.

  • In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.

  • Add the amine/TEA solution dropwise to the stirred acyl chloride suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amide by column chromatography or recrystallization.

Nucleophile Type Base Solvent Typical Yield Product Class
Primary Amine (R-NH₂)2 eq. R-NH₂ or 1 eq. TEADCM, THF80-95%Secondary Amide
Secondary Amine (R₂NH)2 eq. R₂NH or 1 eq. TEADCM, THF75-90%Tertiary Amide
Ammonia (NH₃)Excess NH₃DCM70-90%Primary Amide

Reactions with O-Nucleophiles: Ester Synthesis

The reaction of this compound with alcohols or phenols yields the corresponding esters.[2][10] This reaction is generally slower than amidation and almost always requires a base catalyst.

Causality Behind Protocol Choices:

  • Base Selection: A non-nucleophilic tertiary amine like pyridine or triethylamine is essential.[1][11] Pyridine is particularly effective as it not only scavenges the HCl byproduct but also acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. Using a nucleophilic base like NaOH would lead to competitive hydrolysis of the acyl chloride.

  • Reactivity of Alcohols: Primary alcohols react more readily than secondary alcohols due to less steric hindrance. Phenols are less nucleophilic and may require heating or conversion to the more nucleophilic phenoxide ion with a stronger base.[2]

Protocol 3.1: Synthesis of Ethyl L-phenylalaninate

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (large excess, can be used as solvent)

  • Pyridine (2.1 eq)

  • Anhydrous Diethyl Ether

Procedure:

  • Suspend this compound in anhydrous diethyl ether under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add anhydrous ethanol, followed by the dropwise addition of pyridine.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the mixture to remove the pyridinium hydrochloride precipitate.

  • Wash the filtrate with cold 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester by vacuum distillation.

Experimental_Workflow Setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂) - Suspend Acyl Chloride in Solvent Cooling 2. Cooling - Cool to 0 °C Setup->Cooling Addition 3. Reagent Addition - Add Nucleophile + Base - Dropwise, control temperature Cooling->Addition Reaction 4. Reaction - Stir at RT - Monitor by TLC/LC-MS Addition->Reaction Quench 5. Quench - Add Water or aq. NH₄Cl Reaction->Quench Workup 6. Aqueous Workup - Separate Layers - Wash (Acid, Base, Brine) Quench->Workup Drying 7. Drying & Concentration - Dry (MgSO₄/Na₂SO₄) - Filter - Evaporate Solvent Workup->Drying Purification 8. Purification - Column Chromatography - Recrystallization - Distillation Drying->Purification

Caption: A typical experimental workflow for synthesis.

Reactions with C-Nucleophiles: Selective Ketone Synthesis

While highly reactive organometallics like Grignard or organolithium reagents will add twice to acyl chlorides to produce tertiary alcohols, organocuprates (Gilman reagents) are softer nucleophiles that allow for the selective synthesis of ketones.[12][13][14] This is a powerful transformation for creating C-C bonds.

Causality Behind Protocol Choices:

  • Reagent Choice: Lithium dialkylcuprates (R₂CuLi) are uniquely suited for this conversion because they are unreactive towards the ketone product, preventing over-addition.[12][13]

  • Temperature: These reactions must be carried out at low temperatures (typically -78 °C) to ensure selectivity and maintain the stability of the organocuprate reagent.

  • Stoichiometry: A slight excess of the Gilman reagent is often used. The reaction will also require an external base to deprotonate the ammonium group prior to or during the addition.

Protocol 4.1: Synthesis of 1,3-Diphenylpropan-2-one

Materials:

  • This compound (1.0 eq)

  • Copper(I) Iodide (CuI) (0.5 eq)

  • Benzyllithium or Benzylmagnesium chloride (1.0 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Prepare Gilman Reagent: In a flame-dried flask under argon, suspend CuI in anhydrous THF at -78 °C (dry ice/acetone bath). Slowly add the benzyllithium or benzylmagnesium chloride solution and stir for 30 minutes to form the lithium dibenzylcuprate solution.

  • Main Reaction: In a separate flask, suspend this compound in anhydrous THF at -78 °C. Add triethylamine and stir for 15 minutes.

  • Slowly transfer the prepared Gilman reagent from step 1 into the acyl chloride suspension via cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.

  • Extract the mixture with diethyl ether. Wash the combined organic layers with saturated NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting ketone by column chromatography.

Reaction_Pathways cluster_products Product Classes Start This compound Amide Amide / Peptide Start->Amide + R₂NH / Base Ester Ester Start->Ester + R'OH / Pyridine Ketone Ketone Start->Ketone + R''₂CuLi

Caption: Key synthetic routes from the title compound.

Conclusion

This compound is a powerful and versatile synthetic intermediate. By understanding the fundamental principles of its reactivity and carefully selecting nucleophiles, bases, and reaction conditions, researchers can access a wide array of valuable compounds, including amides, peptides, esters, and ketones. The protocols and strategic insights provided in this guide offer a robust framework for leveraging this reagent in complex synthetic campaigns within research and drug development. Adherence to anhydrous conditions and precise temperature control are critical for achieving high yields and preserving stereochemical purity.

References

  • Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.

  • Acid chlorides and acid anhydrides react with alcohols to make esters. Al-aqrabin.

  • Acyl chlorides and alcohols. Save My Exams.

  • Conversion of Acid Chlorides to Ketones. Chemistry Steps.

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

  • Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson.

  • Draw two different ways to prepare the ketone from an acid chloride and an organocuprate reagent. Study.com.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps.

  • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry - ACS Publications.

  • Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. Kobe University Repository.

  • Synthesis of amides from acid chlorides. YouTube.

  • Ketone or aldehyde synthesis by acylation. Organic Chemistry Portal.

  • Amide Synthesis. Fisher Scientific.

  • Acid Chloride to Ketone: Videos & Practice Problems. Pearson.

  • Photo-On-Demand Synthesis of α‑Amino Acid N‑Carboxyanhydrides with Chloroform. ACS Omega - Figshare.

  • Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega - ACS Publications.

  • Synthesis of α-Amino Acid N-Carboxyanhydrides. PubMed.

  • Process for the preparation of N-carboxyanhydrides of amino acids. Google Patents.

  • Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. ResearchGate.

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Publishing.

  • Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE.

  • Synthesis of Amino Acids. Chemistry LibreTexts.

  • Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts.

  • Synthesis of amino acid chlorides. Sciencemadness.org.

  • Acyl Chlorides (A-Level). ChemistryStudent.

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

  • Nucleophilic Acyl Substitution of Acid Chlorides. YouTube.

  • Synthesis of acyl(chloro)phosphines enabled by phosphinidene transfer. National Institutes of Health.

  • Synthesis of acyl(chloro)phosphines enabled by phosphinidene transfer. ResearchGate.

  • Preparation of acyl chlorides (acid chlorides). Chemguide.

  • Preparation of Acyl Chlorides. Chemistry LibreTexts.

  • Reaction between acyl chlorides and ammonia - addition / elimination. Chemguide.

  • Acids to Acyl Chlorides, Part 3. YouTube.

  • Amines as nucleophiles. Chemguide.

  • Application Notes and Protocols: Reaction of 2-Chloro-1-phenylbutan-1-one with Nucleophiles. Benchchem.

  • Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry). YouTube.

  • Explaining Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Ammonia. ChemKey.

Sources

synthesis of novel heterocycles using (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Novel Heterocycles Using (2-Chloro-2-oxo-1-phenylethyl)ammonium Chloride

Abstract

Heterocyclic scaffolds are fundamental to modern medicinal chemistry and materials science. The challenge remains to develop efficient, versatile, and atom-economical synthetic routes to novel heterocyclic compounds. This application note details the utility of this compound, a highly reactive and versatile C2-N synthon derived from phenylglycine, for the construction of diverse heterocyclic systems. We present detailed mechanistic insights and field-tested protocols for the synthesis of substituted oxazoles via cyclocondensation, functionalized thiazoles through a multicomponent approach, and pyrrolidine derivatives via [3+2] cycloaddition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the rapid generation of molecular diversity.

Reagent Profile and Safety Considerations

This compound is an activated α-amino acid derivative, presenting as a moisture-sensitive solid. Its high reactivity stems from the presence of a potent electrophilic acyl chloride group.

Property Value
IUPAC Name This compound
CAS Number 5321-31-3
Molecular Formula C₈H₉Cl₂NO
Molecular Weight 206.07 g/mol
Appearance White to off-white crystalline solid

Safety and Handling:

  • Corrosive and Moisture Sensitive: The acyl chloride moiety reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas. All manipulations must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Personal Protective Equipment (PPE): Always use a fume hood, safety goggles, a face shield, and acid-resistant gloves. A lab coat is mandatory.

  • Quenching: Unused reagent or reaction residues should be quenched carefully by slow addition to a stirred, cold solution of sodium bicarbonate or another suitable base.

Mechanistic Principles: A Versatile Electrophilic Synthon

The synthetic utility of this compound is rooted in its dual reactivity. The primary site of reaction is the highly electrophilic acyl chloride carbon, which is readily attacked by a wide range of nucleophiles. Subsequent intramolecular reactions involving the α-carbon and the newly introduced functionality drive the formation of various heterocyclic rings.

Caption: Synthetic pathways using the title reagent.

Application I: Synthesis of 2,5-Disubstituted Oxazoles

The oxazole ring is a key feature in many pharmaceuticals and natural products.[1] A robust method for their synthesis is the Robinson-Gabriel cyclodehydration of α-acylamino ketones.[2] By reacting this compound with a primary amide, a key intermediate analogous to the precursor in this classic synthesis is formed in situ, leading directly to the oxazole core.

Reaction Principle: The reaction proceeds via an initial nucleophilic acyl substitution, where the nitrogen of a primary amide attacks the acyl chloride. The resulting N-acylamino ketone intermediate undergoes intramolecular cyclization and dehydration to yield the 2,5-disubstituted oxazole.

Protocol 1: General Procedure for the Synthesis of 2-Alkyl/Aryl-5-phenyloxazoles

Causality: This protocol employs phosphorus oxychloride (POCl₃) as both a dehydrating agent and a solvent under elevated temperatures. This ensures the efficient cyclization of the intermediate and removal of water to drive the reaction to completion, a common strategy in oxazole synthesis.[2]

Materials:

  • This compound (1.0 eq)

  • Substituted primary amide (R-CONH₂, 1.1 eq)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the primary amide (1.1 eq).

  • Add phosphorus oxychloride (approx. 5 mL per 1 mmol of amide). Stir the mixture to form a slurry.

  • In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM (approx. 2 mL per 1 mmol). Note: This step should be done quickly to minimize exposure to any residual moisture.

  • Slowly add the solution of the ammonium chloride to the stirred amide/POCl₃ slurry at room temperature over 10 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice with vigorous stirring in a fume hood. Caution: Exothermic reaction and HCl gas evolution.

  • Neutralize the aqueous mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~8).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,5-disubstituted oxazole.

Data Table 1: Representative Substrate Scope and Yields
EntryAmide (R-CONH₂)ProductYield (%)
1Benzamide (R=Ph)2,5-Diphenyloxazole85
2Acetamide (R=Me)2-Methyl-5-phenyloxazole78
34-Methoxybenzamide2-(4-Methoxyphenyl)-5-phenyloxazole82
4Cyclohexanecarboxamide2-Cyclohexyl-5-phenyloxazole71

Application II: Multicomponent Synthesis of 2-Amino-4-phenylthiazoles

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step with high efficiency.[3][4] The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone and a thioamide.[5][6] We have adapted this principle into a one-pot, three-component protocol using our title reagent, thiourea, and a base.

Reaction Principle: This reaction is proposed to proceed via the in-situ formation of an α-amino-α-phenyl-N-acylthiourea intermediate. The this compound first reacts with thiourea. The resulting activated intermediate then undergoes an intramolecular cyclization, facilitated by a base, to form the 2-aminothiazole ring.

Caption: Proposed mechanism for aminothiazole synthesis.

Protocol 2: One-Pot Synthesis of 2-Amino-4-phenylthiazole

Causality: This protocol uses ethanol as a solvent, which is suitable for dissolving the reactants and facilitating the reaction at reflux temperature. Sodium acetate is chosen as a mild base to promote the cyclization step without causing significant hydrolysis of the starting material or product.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Anhydrous sodium acetate (NaOAc, 2.5 eq)

  • Ethanol (anhydrous)

  • Deionized water

  • Standard reflux and filtration apparatus

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), thiourea (1.2 eq), and anhydrous sodium acetate (2.5 eq).

  • Add anhydrous ethanol (approx. 10 mL per 1 mmol of the ammonium salt).

  • Stir the suspension at room temperature for 10 minutes, then heat to reflux (approx. 78 °C) for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water (approx. 40 mL per 10 mL of ethanol used).

  • A precipitate should form. Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield 2-amino-4-phenylthiazole. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Application III: [3+2] Cycloaddition for Pyrrolidine Synthesis

[3+2] Cycloaddition reactions are a cornerstone of five-membered heterocycle synthesis, offering excellent control over regiochemistry and stereochemistry.[7][8] By treating this compound with a non-nucleophilic base, an azomethine ylide, a reactive 1,3-dipole, can be generated in situ. This dipole can be trapped with various dipolarophiles to construct highly substituted pyrrolidine rings.

Reaction Principle: A non-nucleophilic base, such as triethylamine (TEA) or DBU, deprotonates the α-carbon and facilitates the elimination of HCl to form a munchone-type intermediate or a related azomethine ylide. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with an alkene or alkyne to furnish the heterocyclic product.

Protocol 3: Diastereoselective Synthesis of Pyrrolidine Derivatives

Causality: This protocol requires a non-nucleophilic base to prevent competitive reaction at the acyl chloride center. Triethylamine is a suitable choice. The reaction is run at room temperature to favor the kinetic product and potentially enhance diastereoselectivity. Anhydrous conditions are critical to prevent the hydrolysis of the starting material and the intermediate dipole.

Materials:

  • This compound (1.0 eq)

  • Dipolarophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate, 1.5 eq)

  • Triethylamine (TEA, 2.2 eq), freshly distilled

  • Anhydrous toluene or THF

  • Inert atmosphere setup

Procedure:

  • To a dry, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen dipolarophile (1.5 eq).

  • Add anhydrous toluene (approx. 15 mL per 1 mmol of the ammonium salt).

  • Stir the suspension and cool the flask to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 eq) dropwise via syringe over 20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture to remove triethylammonium chloride salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pyrrolidine-based product.

Conclusion

This compound has been demonstrated as a powerful and versatile building block for modern heterocyclic synthesis. Its activated nature allows for facile entry into diverse molecular scaffolds, including oxazoles, thiazoles, and pyrrolidines, under well-defined and reproducible conditions. The protocols outlined herein provide a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science, enabling the rapid generation of compound libraries with significant structural diversity.

References

  • Semantic Scholar. (2013). Ammonium Chloride-catalyzed Synthesis of Benzo-fused Heterocycles from o-Substituted Anilines and Orthoesters.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2025).
  • Der Pharma Chemica. (2013).
  • Organic Syntheses. α-AMINOPHENYLACETIC ACID (PHENYLGLYCINE).
  • MDPI. (2021).
  • ResearchGate. (2021).
  • BOC Sciences. CAS 5321-31-3 this compound.
  • SciSpace. (2012). Ammonium Chloride: An Effective Catalyst for the One-pot Synthesis of 2,4,5-Trisubstituted Imidazoles.
  • PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
  • PMC. Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)
  • PharmaXChange.info. (2011). Multicomponent Reactions | Notes.
  • Filo. (2025). Cycloaddition reaction.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Amides using (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amide bonds are a cornerstone of modern pharmaceuticals, agrochemicals, and materials science.[1] The imperative for robust, scalable, and efficient amidation methodologies is therefore paramount in industrial and academic research. This document provides a comprehensive guide to the large-scale synthesis of amides utilizing (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride, the hydrochloride salt of phenylglycyl chloride. This reagent serves as a highly reactive electrophile for the introduction of the phenylglycyl moiety, a common substructure in bioactive molecules.

Given the inherent instability of α-amino acyl chlorides, this guide focuses on a field-proven, one-pot synthesis protocol.[][3] We will delve into the mechanistic underpinnings, process optimization, safety protocols, and detailed experimental procedures necessary for successful scale-up.

Introduction: The Strategic Role of Acyl Chlorides in Amidation

The formation of an amide bond is fundamentally a condensation reaction. However, the direct coupling of a carboxylic acid and an amine is often thermodynamically unfavorable and kinetically slow, requiring harsh conditions like high temperatures that are incompatible with complex molecules.[4][5] The most common and effective strategy involves the activation of the carboxylic acid to a more electrophilic species.[6]

Among various activated forms (e.g., anhydrides, active esters), acyl chlorides represent one of the most reactive intermediates.[4][5] Their high electrophilicity allows for rapid reaction with primary and secondary amines under mild conditions, often at room temperature or below, leading to high yields of the corresponding amide.[][7] This reaction, a variant of the Schotten-Baumann reaction, is a workhorse in synthetic chemistry.[6][8]

This compound , the formal name for phenylglycyl chloride hydrochloride, is a derivative of the α-amino acid phenylglycine. α-amino acyl chlorides are notoriously susceptible to decomposition and are typically not isolated.[] Therefore, their successful use on a large scale hinges on efficient in situ generation immediately followed by reaction with the desired nucleophile in a one-pot process.[3][9][10]

Reagent Profile and Safety Imperatives

Reagent: Phenylglycyl Chloride Hydrochloride
  • IUPAC Name: this compound

  • Synonyms: Phenylglycyl chloride hydrochloride, α-Chlorophenylacetylammonium chloride

  • CAS Number: 29539-16-6 (for the (R)-enantiomer)

  • Structure: (Note: Structure for visualization; not dynamically generated)

  • Key Characteristics: This reagent is the hydrochloride salt of an acyl chloride derived from an amino acid. The ammonium group is protonated, enhancing stability compared to the free amine, but the acyl chloride moiety remains highly reactive and moisture-sensitive. [11]It is almost exclusively generated and used in situ.

In Situ Generation

The standard method for preparing acyl chlorides from carboxylic acids involves treatment with a chlorinating agent. [12][13]Thionyl chloride (SOCl₂) is widely used for its efficacy and the convenient removal of gaseous byproducts (SO₂ and HCl). [12][13] Reaction: Phenylglycine + SOCl₂ → Phenylglycyl chloride hydrochloride + SO₂

Critical Safety and Handling Protocols

Acyl chlorides and reagents like thionyl chloride are hazardous and require strict safety protocols, especially at scale. [12][14]* Corrosivity and Toxicity: Both thionyl chloride and the resulting acyl chloride are highly corrosive, toxic, and lachrymatory. [14]All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat. [14]* Moisture Sensitivity: These compounds react violently with water, releasing corrosive HCl gas. All glassware must be rigorously dried (oven or flame-dried), and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). [11]* Exothermic Reactions: The formation of the acyl chloride and its subsequent reaction with an amine are highly exothermic. []Implement robust temperature control with an appropriate cooling bath (ice-water or cryocooler) and ensure slow, controlled addition of reagents. [12]* Quenching: Excess chlorinating agents must be quenched carefully. A slow addition to a cooled, stirred base solution is a common method.

Reaction Mechanism and Workflow

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic two-step nucleophilic addition-elimination pathway. [8]

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.

  • Elimination of Chloride: The carbonyl double bond reforms, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is neutralized by a base (typically a tertiary amine like triethylamine) present in the reaction mixture. This step is crucial to drive the reaction to completion and prevent the formation of amine hydrochloride salts, which would take the nucleophile out of the reaction.

Visualized Mechanism

Amide Synthesis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation AcylCl R'-COCl (Phenylglycyl Chloride) Amine R''₂NH Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral + R''₂NH Tetrahedral_Out Tetrahedral Intermediate ProtonatedAmide Protonated Amide [R'-CONHR''₂]⁺Cl⁻ Tetrahedral_Out->ProtonatedAmide - Cl⁻ ProtonatedAmide_Out Protonated Amide Base Base (e.g., Et₃N) FinalAmide Final Amide (R'-CONR''₂) ProtonatedAmide_Out->FinalAmide + Base BaseHCl Base·HCl

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Detailed Application Notes for Scale-Up

The One-Pot Advantage

For unstable intermediates like phenylglycyl chloride, a one-pot protocol is essential for large-scale success. [3][9]This approach minimizes handling of the hazardous and reactive acyl chloride, reduces solvent waste, and improves process efficiency. The entire sequence—acid chloride formation and subsequent amidation—is performed in a single reaction vessel.

Experimental Workflow

Experimental Workflow Start Start: Dry Reactor under N₂ Atmosphere AddAcid Charge Phenylglycine and Anhydrous Solvent (e.g., DCM) Start->AddAcid Cool1 Cool to 0 °C AddAcid->Cool1 AddSOCl2 Slowly Add Thionyl Chloride (1.1 - 1.5 equiv) Cool1->AddSOCl2 Stir1 Stir at RT until Gas Evolution Ceases (Acyl Chloride Formation) AddSOCl2->Stir1 Cool2 Cool to 0 °C Stir1->Cool2 AddAmineBase Add Solution of Amine (1.0 equiv) and Base (2.1-2.5 equiv) Cool2->AddAmineBase Stir2 Allow to Warm to RT and Stir for 1-16 h AddAmineBase->Stir2 Monitor Monitor by TLC/LC-MS Stir2->Monitor Quench Quench Reaction (e.g., with H₂O or sat. NaHCO₃) Monitor->Quench Reaction Complete Workup Aqueous Work-up: Separate Layers, Wash Organic Phase Quench->Workup Dry Dry Organic Layer (e.g., MgSO₄) & Filter Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify End End: Pure Amide Purify->End

Caption: One-pot workflow for large-scale amide synthesis.

Key Parameter Optimization
ParameterRecommendationRationale & Causality
Solvent Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.These solvents are unreactive towards acyl chlorides and effectively dissolve the starting materials. DCM is often preferred for its ease of removal. [6][7]
Chlorinating Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride.SOCl₂ is cost-effective for large-scale work, and its byproducts are gaseous. Oxalyl chloride can be used for more sensitive substrates but is more expensive.
Base Non-nucleophilic tertiary amines: Triethylamine (TEA) or Diisopropylethylamine (DIEA).These bases effectively scavenge the HCl produced during the reaction without competing with the primary/secondary amine as a nucleophile. [7][15]A slight excess is used to ensure full neutralization.
Stoichiometry Phenylglycine (1 equiv), SOCl₂ (1.1-1.5 equiv), Amine (1.0-1.1 equiv), Base (2.1-2.5 equiv).A slight excess of the chlorinating agent ensures full conversion of the acid. A significant excess of base is required to neutralize both the HCl from the amino acid salt and the HCl generated during amidation.
Temperature Acyl Chloride Formation: 0 °C for addition, then warm to RT. Amidation: 0 °C for addition, then warm to RT.Initial cooling is critical to control the highly exothermic reactions. Allowing the reaction to warm to room temperature typically provides sufficient energy for completion without promoting side reactions. [][15]
Reaction Monitoring Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Essential for determining reaction completion and identifying potential side products. Acyl chlorides are often too unstable for direct observation by TLC. [][11]Monitor the disappearance of the starting amine.

Scalable Experimental Protocol

Objective: To synthesize N-benzyl-2-amino-2-phenylacetamide from phenylglycine and benzylamine.

Materials:

  • (L)-Phenylglycine (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.2 equiv)

  • Benzylamine (1.0 equiv)

  • Triethylamine (TEA) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Appropriately sized multi-neck, round-bottom flask (reactor)

  • Mechanical stirrer

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Reflux condenser with a gas outlet connected to a bubbler/scrubber system

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath

Procedure:

  • Reactor Setup: Assemble the flame-dried reactor with the mechanical stirrer, thermometer, and dropping funnel. Place the system under a positive pressure of nitrogen.

  • Charge Reactants: To the reactor, add (L)-Phenylglycine (1.0 equiv) and anhydrous DCM (to achieve a concentration of ~0.5 M). Begin stirring to form a slurry.

  • Acyl Chloride Formation: Cool the slurry to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 equiv) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Drive: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clearer.

  • Preparation for Amidation: In a separate dry flask, prepare a solution of benzylamine (1.0 equiv) and triethylamine (2.2 equiv) in a small amount of anhydrous DCM.

  • Amidation Reaction: Re-cool the reactor containing the in situ formed phenylglycyl chloride hydrochloride to 0 °C.

  • Amine Addition: Slowly add the benzylamine/TEA solution via the dropping funnel, again maintaining an internal temperature below 10 °C. A thick white precipitate (triethylammonium chloride) will form. [15]8. Reaction Completion: Once the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of benzylamine.

  • Quenching: Once complete, carefully and slowly quench the reaction by adding water while cooling the reactor in an ice bath.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. [15]12. Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete formation of acyl chloride.- Hydrolysis of acyl chloride due to moisture.- Insufficient base.- Ensure complete reaction with SOCl₂ (longer stir time, slight warming).- Rigorously dry all glassware, solvents, and use an inert atmosphere.<[11]br>- Ensure at least 2 equivalents of base are used relative to the starting amino acid.
Multiple Side Products - Reaction temperature too high.- Racemization of the α-chiral center.- Reaction of amine with excess SOCl₂.- Maintain strict temperature control during additions.- Keep reaction temperatures low to minimize epimerization. Use of HOAt/HOBt additives can help but complicates the one-pot procedure.<[16]br>- Ensure SOCl₂ is fully consumed or removed before adding the amine (difficult in one-pot).
Starting Amine Remains - Acyl chloride has decomposed.- Sterically hindered amine.- Use the in situ generated acyl chloride immediately.- For hindered or less reactive amines, longer reaction times or gentle heating may be required. A catalyst like DMAP can sometimes be added. []

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Sciencemadness Wiki. (2025, August 3). Acyl chloride. [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides. YouTube. [Link]

  • Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • Clark, J. (n.d.). the preparation of amides. Chemguide. [Link]

  • G-Landázuri, N., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Leggio, A., Belsito, E., et al. (2016, April 6). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. [Link]

  • G-Landázuri, N., et al. (2020, June 5). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ResearchGate. [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • ResearchGate. (2025, August 6). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. [Link]

  • Wang, G., et al. (n.d.). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Chemistry. [Link]

  • Gore, R. P., et al. (2011). N-acylation reaction for amide synthesis: A review. Der Pharma Chemica. [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

Sources

Troubleshooting & Optimization

detection of impurities in (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride Synthesis

Welcome to the technical support center for the synthesis and analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical, yet highly reactive, intermediate. Purity is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps, yield, and the final purity profile of your target molecule. This document provides in-depth, field-proven insights into identifying, troubleshooting, and quantifying common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile is typically dominated by materials related to the starting materials, reagents, and the inherent reactivity of the acyl chloride product. The primary suspects are:

  • Unreacted Starting Material: Phenylglycine hydrochloride, the precursor amino acid, can remain if the chlorination reaction does not go to completion.

  • Hydrolysis Product: The most common impurity is the starting material itself, phenylglycine hydrochloride, formed by the reaction of the acyl chloride product with adventitious moisture from solvents, glassware, or the atmosphere. Acyl chlorides are extremely sensitive to hydrolysis.[1][2][3]

  • Residual Chlorinating Agents & Byproducts: If using thionyl chloride (SOCl₂), residual SOCl₂ and its decomposition products (e.g., SO₂, S₂Cl₂) can persist, especially if the post-reaction workup is insufficient.[4] Similarly, when using oxalyl chloride, residual reagent may be present.

  • Residual Solvents: Solvents used during the reaction (e.g., dichloromethane, toluene) or workup can be trapped in the final product.[4][5]

  • Side-Reaction Products: Over-heating or prolonged reaction times can lead to the formation of the corresponding acid anhydride or other oligomeric species through intermolecular reactions.

The following table summarizes these common impurities and the primary analytical methods for their detection.

Impurity ClassSpecific ExamplePotential SourceRecommended Detection Method
Starting Material Phenylglycine HydrochlorideIncomplete reactionDerivatization-HPLC, ¹H NMR
Degradation Product Phenylglycine HydrochlorideHydrolysis by moistureDerivatization-HPLC, ¹H NMR
Reagent-Related Thionyl Chloride (SOCl₂)Excess reagent used¹H NMR (after quenching), GC-MS
Reagent-Related Disulfur dichloride (S₂Cl₂)Decomposition of aged SOCl₂Visual (yellow color), GC-MS
Solvent-Related Toluene, DichloromethaneReaction or workup solventHeadspace GC-MS, ¹H NMR
Side-Products Phenylglycine AnhydrideThermal stress, side reactionsLC-MS, Derivatization-HPLC
Q2: My final product has a distinct yellow or brownish tint instead of being a white or off-white solid. What is the likely cause?

A2: A yellow to brown discoloration is a common issue and almost always points to impurities derived from the chlorinating agent, particularly if you are using thionyl chloride.

  • Aged Thionyl Chloride: Thionyl chloride can slowly decompose over time to form species like disulfur dichloride (S₂Cl₂), which is yellow-orange and has a high boiling point, making it difficult to remove under vacuum.[4] Using a freshly distilled or newly opened bottle of thionyl chloride is a critical first step to prevent this.

  • Reaction with DMF: If using oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions), side reactions can produce colored species, especially if the temperature is not well-controlled.

  • Thermal Degradation: Overheating the reaction mixture or prolonged exposure to high temperatures during solvent removal can cause the product itself to degrade, leading to discoloration.

Q3: I am struggling to analyze my acyl chloride product by HPLC. The peaks are broad, tailing, or I only see the starting amino acid. What is happening?

A3: This is a classic problem stemming from the high reactivity of the acyl chloride functional group. Direct analysis by reversed-phase HPLC is often unsuccessful because the acyl chloride reacts with the aqueous component of the mobile phase (hydrolysis) or even protic organic solvents like methanol on the column.[4][6] This on-column degradation converts your product back into the starting amino acid, leading to inaccurate results.

The definitive solution is pre-column derivatization . By reacting the crude product with a nucleophile, you convert the unstable acyl chloride into a stable derivative that is easily analyzed by standard chromatographic methods.[6][7][8] This "traps" the analyte in its true form at the time of sampling. See Protocol 1 for a detailed methodology.

Q4: How can I confirm the identity and purity of my product if direct analysis is so difficult?

A4: A multi-pronged approach is necessary for confident characterization:

  • Derivatization-HPLC (Quantitative Purity): This is the gold standard. Reacting an aliquot of your product with a suitable nucleophile (e.g., benzylamine or methanol) forms a stable amide or ester.[4] This derivative can then be cleanly separated from the derivatized form of the starting material and other impurities by HPLC, allowing for accurate quantification of purity.[8][9]

  • ¹H NMR Spectroscopy (Structural Confirmation): This provides structural confirmation but must be performed with extreme care. The sample must be prepared in a dry, aprotic deuterated solvent (e.g., CDCl₃, DMSO-d₆) immediately before analysis to minimize hydrolysis. The characteristic signal is the alpha-proton adjacent to the carbonyl group. While excellent for confirming the structure, it is less accurate than HPLC for quantifying minor impurities.[4]

  • IR Spectroscopy (Functional Group ID): A quick check via IR spectroscopy can confirm the presence of the acyl chloride. Look for a strong C=O carbonyl stretch at a characteristic high frequency, typically around 1785-1815 cm⁻¹. This confirms the conversion from the carboxylic acid (C=O stretch ~1700-1725 cm⁻¹) but does not provide quantitative purity data.

Troubleshooting and Analytical Workflows

The following workflow provides a systematic approach to diagnosing and resolving impurity issues during your synthesis.

G cluster_0 Problem Identification cluster_1 Initial Characterization cluster_2 In-Depth Purity Analysis cluster_3 Diagnosis & Action start Impurity Suspected (e.g., Off-Color, Low Yield, Inconsistent Downstream Reactivity) nmr ¹H NMR Analysis (Anhydrous Conditions) start->nmr visual Visual Inspection & Reagent Check start->visual gcms Headspace GC-MS (See Protocol 2) start->gcms Solvent Odor Suspected hplc Derivatization-HPLC (See Protocol 1) nmr->hplc Complex Mixture or Ambiguous Result diag1 Diagnosis: Hydrolysis or Incomplete Conversion nmr->diag1 High % of Starting Material Peaks diag2 Diagnosis: Reagent Impurity or Degradation visual->diag2 Product is Yellow/Brown hplc->diag1 High % of Derivatized Starting Material diag3 Diagnosis: Residual Solvents gcms->diag3 action1 Action: Optimize Reaction (Time, Temp, Stoichiometry). Ensure Anhydrous Conditions. diag1->action1 action2 Action: Use Freshly Distilled Chlorinating Agent. Control Reaction Temperature. diag2->action2 action3 Action: Improve Drying Under High Vacuum. diag3->action3

Caption: General troubleshooting workflow for impurity detection.

Visualizing Impurity Formation

Understanding the potential reaction pathways is key to preventing impurity formation. The desired reaction is the conversion of the carboxylic acid to the acyl chloride. However, side reactions and degradation are common.

reaction_pathway start Phenylglycine (Starting Material) reagent + SOCl₂ or (COCl)₂ (Chlorinating Agent) start->reagent product This compound (Desired Product) reagent->product Main Reaction (Anhydrous) reagent_impurity Residual SOCl₂ / S₂Cl₂ (Reagent Impurity) reagent->reagent_impurity Excess or Aged Reagent hydrolysis Phenylglycine (Hydrolysis Product) product->hydrolysis + H₂O (Moisture Contamination) anhydride Acid Anhydride (Side-Product) product->anhydride Self-Reaction (Thermal Stress)

Caption: Formation pathways for product and common impurities.

Experimental Protocols

Protocol 1: Purity Analysis by Derivatization-HPLC

This protocol describes the conversion of the reactive acyl chloride into a stable benzylamide derivative for accurate purity assessment by reversed-phase HPLC.[4][7]

Objective: To quantify the purity of this compound relative to its corresponding carboxylic acid (phenylglycine).

Materials:

  • Crude acyl chloride product

  • Benzylamine

  • Acetonitrile (ACN), HPLC grade

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Deionized water

  • Formic acid or Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation (Perform in a fume hood):

    • Accurately weigh ~5-10 mg of the crude acyl chloride product into a clean vial.

    • Dissolve the solid in 1.0 mL of anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a separate vial, prepare the derivatization solution: Add 2-3 equivalents of benzylamine and 2-3 equivalents of TEA to 1.0 mL of acetonitrile.

    • To the dissolved acyl chloride sample, add 100 µL of the derivatization solution.

    • Vortex the mixture and let it stand at room temperature for 15 minutes to ensure the reaction is complete. The reaction is typically instantaneous.

  • Standard Preparation:

    • Prepare a separate standard sample of the starting material (phenylglycine hydrochloride) and derivatize it using the same procedure to determine its retention time.

  • HPLC Analysis:

    • Dilute the derivatized sample mixture with the mobile phase starting condition (e.g., 95:5 Water:ACN) to an appropriate concentration (~0.1 mg/mL).

    • Inject the sample onto the HPLC system.

Typical HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Data Interpretation:

  • Identify the peak for the derivatized product (benzylamide of 2-chloro-2-oxo-1-phenylethylamine) and the derivatized starting material (benzylamide of phenylglycine).

  • Calculate the area percent of the main peak relative to all other peaks to determine the purity of the acyl chloride.

Protocol 2: Detection of Volatile Impurities by Headspace GC-MS

Objective: To identify and quantify residual solvents (e.g., toluene, DCM) in the final product.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~50 mg of the product into a headspace vial.

    • Add 1.0 mL of a high-boiling point, anhydrous solvent in which the sample is soluble (e.g., DMSO, NMP).

    • Seal the vial immediately.

  • Standard Preparation:

    • Prepare standards of the expected residual solvents in the same diluent at known concentrations.

  • GC-MS Analysis:

    • Place the vial in the headspace autosampler.

    • Incubate the vial (e.g., at 80°C for 15 minutes) to allow volatiles to partition into the headspace.

    • Inject an aliquot of the headspace gas onto the GC-MS system.

  • Data Interpretation:

    • Identify residual solvents by comparing their retention times and mass spectra to the prepared standards. Quantify using a calibration curve.

Protocol 3: ¹H NMR Sample Preparation and Analysis

Objective: To obtain structural confirmation of the product and identify major impurities.

Procedure:

  • Glassware and Solvent Preparation:

    • Ensure the NMR tube and any glassware used are scrupulously dried in an oven.

    • Use a fresh, sealed ampule of a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆). Do not use solvents from bottles that have been opened multiple times.

  • Sample Preparation:

    • In a dry environment (e.g., a glove box or under a stream of nitrogen), quickly weigh ~10 mg of the product and dissolve it in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to the dry NMR tube and cap it immediately.

  • Analysis:

    • Acquire the ¹H NMR spectrum immediately.

    • Expected Signals: Look for the characteristic singlet or doublet for the alpha-proton (CH) adjacent to the newly formed acyl chloride carbonyl. Compare the spectrum to that of the starting material to identify any unreacted phenylglycine. Residual solvent peaks will also be visible and can be identified.

References

  • Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers. (2026, January 14). Google Cloud.
  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.). Google Patents.
  • Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240–245. Retrieved from [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017, June 5). PubMed. Retrieved from [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. (2025, March 31). Reddit r/Chempros. Retrieved from [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • acetyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Troubleshooting and optimizing lab experiments. (2022, October 13). YouTube. Retrieved from [Link]

  • Reactions of Acyl Chlorides. (2025, June 23). Save My Exams. Retrieved from [Link]

  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved from [Link]

  • Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Publishing. Retrieved from [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Stereochemical Purity Analysis of Peptides: From Classical Derivatization to Direct Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

The therapeutic potential and biological function of a peptide are intrinsically linked to its three-dimensional structure. A critical determinant of this structure is the stereochemistry of its constituent amino acids. With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. Even minor levels of the undesired D-enantiomer, introduced during synthesis or as impurities in starting materials, can drastically alter a peptide's conformation, leading to reduced efficacy, altered receptor binding, or even immunogenicity.[1][2] Consequently, rigorous analysis of stereochemical purity is a non-negotiable aspect of peptide drug development and quality control.

This guide provides a comprehensive comparison of methodologies for determining the enantiomeric purity of peptides, with a focus on the widely adopted chiral derivatization technique, exemplified by Marfey's reagent and its analogs. We will delve into the mechanistic underpinnings of this method, provide a detailed experimental protocol, and objectively compare its performance against alternative approaches such as direct chiral chromatography and enzymatic assays. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.

The Gold Standard: Chiral Derivatization with Marfey's Reagent and its Progeny

The foundational principle of indirect chiral analysis is the conversion of a mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral, enantiomerically pure reagent. Diastereomers, unlike enantiomers, possess different physicochemical properties, allowing for their separation using standard achiral chromatography.[3] For decades, Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), has been the cornerstone of this approach for amino acid analysis.[4][5][6]

The process begins with the acid-catalyzed hydrolysis of the peptide into its constituent amino acids. To account for any racemization that may occur during this harsh step, hydrolysis is often performed in a deuterated acid. This ingeniously labels any amino acid that racemizes with a deuterium atom at the α-carbon, allowing for accurate quantification of the original enantiomeric excess.[1][7] Following hydrolysis, the free amino groups of the amino acids react with L-FDAA under mild alkaline conditions to form stable diastereomeric adducts. The L-amino acids form L,L-diastereomers, while the D-amino acids form D,L-diastereomers. These diastereomers can then be readily separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.[2][8]

To enhance resolution and sensitivity, "advanced Marfey's reagents" have been developed. A notable example is 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA), where the L-alanine is replaced with L-leucine. The bulkier leucine side chain often leads to greater separation between the diastereomeric pairs, improving the accuracy of quantification, especially for trace-level impurities.[4][9]

Peptide Peptide Sample Hydrolysis Acid Hydrolysis (e.g., 6N DCl, 110°C) Peptide->Hydrolysis AminoAcids Mixture of L- and D- Amino Acids Hydrolysis->AminoAcids Derivatization Derivatization with L-FDAA or L-FDLA AminoAcids->Derivatization Diastereomers Mixture of Diastereomers Derivatization->Diastereomers HPLC RP-HPLC Separation Diastereomers->HPLC Detection UV/MS Detection and Quantification HPLC->Detection

Figure 1: Workflow for Stereochemical Purity Analysis using Chiral Derivatization.

Experimental Protocol: Stereochemical Purity Analysis of a Hexapeptide using Advanced Marfey's Reagent (L-FDLA)

This protocol provides a detailed methodology for determining the enantiomeric purity of a model hexapeptide.

1. Peptide Hydrolysis:

  • Accurately weigh approximately 1 mg of the peptide into a screw-cap hydrolysis tube.

  • Add 500 µL of 6 N Deuterated Hydrochloric Acid (DCl) in D₂O. The use of deuterated acid is crucial for correcting for acid-hydrolysis-induced racemization.[1][7]

  • Seal the tube under vacuum or flush with nitrogen to prevent oxidation of sensitive amino acids.

  • Heat the sample at 110°C for 24 hours.

  • After cooling, carefully open the tube and evaporate the acid to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the amino acid hydrolysate in 200 µL of 50 mM sodium bicarbonate buffer (pH 8.5).

2. Derivatization with L-FDLA:

  • Prepare a 1% (w/v) solution of L-FDLA in acetone.

  • To the reconstituted amino acid hydrolysate, add 100 µL of the L-FDLA solution.

  • Incubate the reaction mixture at 40°C for 1 hour with occasional vortexing.[6]

  • After incubation, add 50 µL of 1 N HCl to quench the reaction.

  • Evaporate the acetone and dilute the sample with 650 µL of the initial mobile phase for HPLC analysis.

3. HPLC-MS Analysis:

  • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 340 nm (due to the dinitrophenyl chromophore) and electrospray ionization mass spectrometry (ESI-MS) in positive ion mode for confirmation of peak identity and quantification.[7]

4. Data Analysis:

  • Identify the diastereomeric pairs for each amino acid based on their retention times and mass-to-charge ratios. Typically, the L,L-diastereomer elutes earlier than the D,L-diastereomer.

  • Calculate the percentage of the D-isomer for each amino acid using the peak areas from the chromatogram.

  • Correct for any racemization that occurred during hydrolysis by monitoring the deuterated and non-deuterated forms of the D-isomer.

Alternative Methodologies: A Comparative Overview

While chiral derivatization is a robust and widely used technique, several alternative methods offer distinct advantages and may be more suitable for specific applications.

Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC employs a chiral stationary phase (CSP) that can stereoselectively interact with enantiomers, enabling their separation without prior derivatization.[10][11] This approach offers the significant advantage of a simplified workflow, as the hydrolysis and derivatization steps are eliminated.[12]

  • Principle of Operation: CSPs are typically based on chiral selectors such as cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin), or proteins that are immobilized on a solid support.[11] The differential interaction of the enantiomers with the chiral selector leads to different retention times.

  • Advantages:

    • Reduced sample preparation time and potential for automation.

    • Avoids potential side reactions associated with derivatization.

  • Disadvantages:

    • Chiral columns are generally more expensive than standard achiral columns.

    • Method development can be more challenging and may require screening of multiple columns and mobile phases to achieve optimal separation for all amino acids in a peptide.[10]

    • Lower sensitivity for UV detection without a derivatizing agent that introduces a strong chromophore.

Chiral Gas Chromatography (GC)

Gas chromatography coupled with a chiral stationary phase can also be employed for the enantiomeric analysis of amino acids.[13][14] This method typically involves hydrolysis of the peptide followed by derivatization of the amino acids to increase their volatility.

  • Principle of Operation: The derivatized amino acid enantiomers are separated on a long capillary column coated with a chiral stationary phase.

  • Advantages:

    • High resolution and sensitivity, particularly when coupled with mass spectrometry.[13]

  • Disadvantages:

    • Requires derivatization to make the amino acids volatile, adding a step to the workflow.

    • Not suitable for the analysis of intact peptides.

    • Can be less robust than HPLC for routine analysis.

Enzymatic Assays

Enzymatic assays utilize the high stereospecificity of enzymes to detect and quantify specific enantiomers. For example, D-amino acid oxidase can be used to specifically degrade D-amino acids, and the consumption of oxygen or the production of hydrogen peroxide can be measured.

  • Principle of Operation: The assay relies on an enzyme that acts on only one of the two enantiomers.

  • Advantages:

    • High specificity and sensitivity for the target enantiomer.

  • Disadvantages:

    • An enzyme is not available for every amino acid.

    • The assay conditions (pH, temperature) must be carefully controlled.

    • Generally not suitable for quantifying the enantiomeric ratio of all amino acids in a peptide simultaneously.[15]

Performance Comparison

The choice of method for stereochemical purity analysis depends on various factors, including the specific requirements of the analysis, available instrumentation, and budget. The following table provides a comparative summary of the discussed techniques.

FeatureChiral Derivatization (Marfey's Method)Direct Chiral HPLCChiral Gas Chromatography (GC)Enzymatic Assays
Principle Conversion to diastereomers, separation on achiral phaseDirect separation on chiral stationary phaseSeparation of volatile derivatives on chiral GC columnStereospecific enzymatic reaction
Sample Prep Hydrolysis and derivatization requiredHydrolysis required (for amino acid analysis)Hydrolysis and derivatization requiredHydrolysis may be required
Sensitivity High (especially with MS detection)Moderate to High (analyte dependent)Very High (with MS detection)Very High (for specific enantiomers)
Accuracy High (correction for hydrolysis-induced racemization)HighHighHigh (for specific enantiomers)
Throughput ModerateHighModerateLow to Moderate
Cost Moderate (reagents and standard columns)High (expensive chiral columns)Moderate (instrumentation and columns)Low to Moderate (reagents and enzymes)
Universality Applicable to all primary and secondary aminesMethod development required for each peptideBroadly applicable to volatile amino acidsLimited to specific amino acids

Conclusion

The stereochemical purity of peptides is a critical quality attribute that directly impacts their safety and efficacy. While several methods are available for this analysis, the chiral derivatization approach using reagents like Marfey's and its advanced analogs remains a reliable and widely accepted gold standard.[4][5][6] Its high sensitivity, accuracy, and the ability to correct for hydrolysis-induced racemization make it a powerful tool for researchers and quality control laboratories.

Direct chiral HPLC offers a more streamlined workflow and is an excellent alternative when a suitable chiral stationary phase is available and validated. Chiral GC provides exceptional resolution for volatile amino acids, while enzymatic assays offer high specificity for particular enantiomers. The ultimate choice of method should be guided by a thorough evaluation of the analytical requirements, the nature of the peptide, and the available resources. As peptide therapeutics continue to grow in importance, the demand for accurate and robust methods for stereochemical purity analysis will undoubtedly continue to drive innovation in this critical area of analytical chemistry.

References

  • American Chemical Society.
  • PubMed. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.
  • PubMed. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. [Link]

  • PMC. Facile Method for Determining Lanthipeptide Stereochemistry. [Link]

  • MDPI. Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. [Link]

  • Wiley Online Library. Gas-chromatographic separation of stereoisomers of dipeptides. [Link]

  • University of New Hampshire. Methodizing HPLC for Stereoisomeric peptide analysis.
  • ACS Publications. Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]

  • PubMed. Application of Marfey's reagent in racemization studies of amino acids and peptides. [Link]

  • LCGC International. Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. [Link]

  • ACS Publications. Imaging Peptide and Protein Chirality via Amino Acid Analysis by Chiral × Chiral Two-Dimensional Correlation Liquid Chromatography. [Link]

  • Ovid. Marfey's reagent for chiral amino acid analysis.
  • ResearchGate. Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. [Link]

  • Semantic Scholar. Effects of structure of peptide stationary phases on gas chromatographic separations of amino acid enantiomers. [Link]

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • PubMed. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • ResearchGate. Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective. [Link]

  • PMC. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]

  • Thieme. Racemization Assays. [Link]

  • ACS Publications. Pair of Stereodynamic Chiral Benzylicaldehyde Probes for Determination of Absolute Configuration of Amino Acid Residues in Peptides by Mass Spectrometry. [Link]

  • PubMed. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. [Link]

  • PubMed. Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems. [Link]

  • ACS Publications. C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. [Link]

  • PMC. Recent Advances in Chemoenzymatic Peptide Syntheses. [Link]

  • SSRN. Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. [Link]

  • PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

Sources

Comparative Validation Guide: Analytical Strategies for (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride (also known as D-Phenylglycyl chloride hydrochloride) is a critical electrophilic intermediate used in the synthesis of beta-lactam antibiotics (e.g., Ampicillin, Cephalexin).

The Analytical Challenge: This compound presents a unique validation paradox: it is designed to be highly reactive. The acyl chloride moiety (


) is extremely moisture-sensitive, hydrolyzing rapidly to Phenylglycine and HCl upon contact with ambient humidity or aqueous solvents.
  • Direct HPLC (Aqueous): Impossible. The analyte degrades during the run.[1]

  • Direct Titration (Aqueous): Measures the hydrolysis product, not the active electrophile.[1]

This guide validates two distinct strategies: In-Situ Derivatization HPLC (for specific potency) and Differential Potentiometric Titration (for bulk purity).

Method A: In-Situ Methyl Ester Derivatization HPLC (Recommended)

This is the "Gold Standard" for determining the active acyl chloride content. By dissolving the sample in anhydrous methanol, the reactive acid chloride is instantly "quenched" into a stable methyl ester.[1] The carboxylic acid impurity (hydrolysis product) reacts much slower (kinetically disfavored without catalysis), allowing chromatographic separation of the active drug from its degraded form.[1]

Mechanism of Action

The protocol relies on the rapid nucleophilic attack of methanol on the acyl chloride:



Experimental Protocol

Reagents:

  • Diluent: Anhydrous Methanol (HPLC Grade,

    
     water).
    
  • Mobile Phase A: 0.05M Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow:

  • Sample Preparation (Critical):

    • Weigh 50.0 mg of sample into a dry volumetric flask.

    • Immediately add anhydrous methanol. Sonicate for 30 seconds to ensure complete conversion to the methyl ester.

    • Dilute to volume.[2] (Final conc: ~1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 (L1), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , 
      
      
      
      .
    • Flow Rate: 1.0 mL/min.

    • Gradient: 90% A (0-2 min)

      
       40% A (15 min).
      
    • Detection: UV @ 214 nm (Amide/Phenyl absorption).

    • Injection Vol: 10

      
      L.
      
Validation Data (Representative)
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution (

)

between Ester and Acid

Pass
Linearity

(80-120% range)

Pass
Precision (Repeatability) RSD

(n=6)

Pass
Accuracy (Recovery) 98.0% - 102.0%

Pass
Solution Stability Change

over 24h
Stable for 48h (as ester)Pass

Method B: Differential Potentiometric Titration (Alternative)[8]

While HPLC provides specificity, titration offers a rapid, absolute purity check without reference standards. However, it requires a "Differential" approach to distinguish the ionic chloride (counter-ion) from the covalent chloride (active acyl group).[1]

The Differential Logic
  • Total Chloride (Hydrolysis): Boil sample in water + NaOH. Both ionic Cl and acyl Cl are released as free

    
    .
    
  • Ionic Chloride (Non-Aqueous): Titrate in Glacial Acetic Acid. Only the ammonium chloride counter-ion is titrated; the covalent acyl chloride remains intact (mostly).[1]

  • Calculation: Active Content

    
     (Total Cl - Ionic Cl).
    
Experimental Protocol

Equipment: Automatic Potentiometric Titrator with Ag/AgCl electrode.

Procedure (Total Chloride):

  • Dissolve 150 mg sample in 50 mL 1N NaOH.

  • Heat at 60°C for 15 mins (Hydrolysis).

  • Neutralize with Nitric Acid.

  • Titrate with 0.1N

    
     to inflection point.
    

Procedure (Ionic Chloride / Purity Check):

  • Dissolve 150 mg in 50 mL Glacial Acetic Acid.

  • Titrate immediately with 0.1N

    
    .
    

Visualized Workflows

Analytical Decision Tree

This diagram illustrates the logic flow for selecting the correct method based on the data required (Purity vs. Potency).

AnalyticalStrategy Start Start: Sample Analysis Goal Define Analytical Goal Start->Goal Potency Goal: Specific Potency (Active Acyl Chloride) Goal->Potency Purity Goal: Bulk Purity / Salt Content Goal->Purity MethodA Method A: HPLC Derivatization (Anhydrous MeOH) Potency->MethodA Requires Stability MethodB Method B: Potentiometric Titration (AgNO3) Purity->MethodB Requires Stoichiometry MechanismA Mechanism: In-situ Esterification Stabilizes Analyte MethodA->MechanismA MechanismB Mechanism: Total vs. Ionic Chloride Calculation MethodB->MechanismB OutputA Result: % Active Intermediate (High Specificity) MechanismA->OutputA OutputB Result: Total Chloride Content (Low Specificity) MechanismB->OutputB

Caption: Decision matrix for selecting between HPLC (Method A) for specific potency and Titration (Method B) for bulk salt content.

Derivatization Reaction Pathway

This diagram details the chemical transformation occurring during the sample preparation of Method A.

ReactionScheme Substrate Unstable Analyte (Acyl Chloride) Intermediate Transition State (Tetrahedral) Substrate->Intermediate Nucleophilic Attack Reagent Reagent (Anhydrous Methanol) Reagent->Intermediate Nucleophilic Attack Product Stable Analyte (Methyl Ester) Intermediate->Product Elimination Byproduct By-product (HCl) Intermediate->Byproduct

Caption: Chemical mechanism of the in-situ derivatization. The unstable Acyl Chloride is converted to the stable Methyl Ester for HPLC analysis.[1]

Comparative Summary

FeatureMethod A: HPLC (Derivatization)Method B: Titration (AgNO3)
Analyte Measured Methyl Ester (Derivative of Active Cl)Chloride Ion (

)
Specificity High (Distinguishes Acid vs. Chloride)Low (Cannot easily distinguish hydrolysis)
Sensitivity (LOQ) High (ppm level)Low (Bulk % level)
Sample Prep Simple (Dissolve in MeOH)Complex (Hydrolysis required)
Throughput Moderate (15 min run)High (5 min titration)
Recommendation Primary Release Method Raw Material ID / Salt Check

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Zheng, X., et al. (2012).[3] Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.[3]

  • Metrohm Application Bulletin. (2020). Chloride titrations with potentiometric indication.[2][4] Metrohm AG.

  • European Patent Office. (1994). Process for the preparation of D-(-)-phenylglycine chloride hydrochloride.[5][6] EP0614882A1. [1][5]

Sources

cost-benefit analysis of using (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: D-Phenylglycyl Chloride Hydrochloride CAS Registry Number: 29676-71-9 (D-isomer) Target Audience: Process Chemists, API Manufacturers, and Antibiotic Development Leads.

Executive Summary

(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride is the electrophilic engine behind the semi-synthesis of blockbuster beta-lactam antibiotics, specifically Ampicillin and Cephalexin . In the pharmaceutical industry, it represents the "Acid Chloride Method"—a pathway characterized by high reactivity and kinetic superiority, yet burdened by stringent handling requirements.

This guide objectively compares this reagent against its primary competitors: the Dane Salt/Mixed Anhydride method and Enzymatic Synthesis . While enzymatic routes offer "green" chemistry credentials, the acid chloride method remains a dominant force for high-throughput, high-purity industrial campaigns where anhydrous infrastructure already exists.

Technical Profile & Mechanism

The Compound: This reagent is the hydrochloride salt of phenylglycyl chloride.[1][2] The ammonium group protects the amine functionality, while the acyl chloride provides the activation energy necessary to couple with the weak nucleophiles found in beta-lactam nuclei (6-APA or 7-ADCA).

Mechanism of Action: The coupling reaction follows a nucleophilic acyl substitution. Because the beta-lactam ring is fragile and susceptible to hydrolysis, the reaction is typically performed under anhydrous conditions using silylated intermediates.

Visualization: Reaction Mechanism

The following diagram illustrates the silylation-acylation-hydrolysis cycle, a self-validating protocol that ensures the beta-lactam ring survives the coupling.

AmpicillinSynthesis Start 6-APA (Nucleus) Silylation Silylation (BSA/HMDS) Start->Silylation Solubilization SilylatedAPA Silylated 6-APA (Soluble/Protected) Silylation->SilylatedAPA Coupling Acylation (-30°C to 0°C) SilylatedAPA->Coupling Reagent Phenylglycyl Chloride HCl (The Reagent) Reagent->Coupling Electrophile Intermediate Silylated Ampicillin Coupling->Intermediate -HCl Hydrolysis Hydrolysis (Removal of Silyl Groups) Intermediate->Hydrolysis +H2O Product Ampicillin Trihydrate (Final API) Hydrolysis->Product

Caption: The silyl-ester protection strategy prevents side reactions, allowing the acid chloride to selectively target the amine of 6-APA.

Comparative Analysis: The Triad of Methods

Researchers must choose between three dominant methodologies. The data below synthesizes industrial performance metrics.

Table 1: Performance Matrix
FeatureAcid Chloride Method (Subject Reagent)Dane Salt Method (Mixed Anhydride)Enzymatic Method (PGA/Pen G Acylase)
Reaction Type Direct AcylationMixed Anhydride CouplingKinetically Controlled Reverse Hydrolysis
Temp.[3][4][5][6] Range Cryogenic (-30°C to 0°C)Cryogenic (-30°C to -10°C)Ambient (20°C to 35°C)
Solvent System Anhydrous CH₂Cl₂ or CHCl₃Anhydrous Acetone/MethanolAqueous Buffer (Phosphate)
Yield (Molar) High (85-92%) Moderate-High (80-88%)Moderate (40-60% conversion limits)
Atom Economy Moderate (Loss of HCl)Low (Loss of activating agent & CO₂)High (Direct coupling, recycle enzyme)
Purity Profile High (Crystallizable salts)Risk of polymerizationContamination with Phenylglycine
Comparison Insights
  • Vs. Dane Salts: The Dane Salt method (using potassium N-(1-methoxycarbonylpropen-2-yl)-alpha-aminophenylacetate) requires an activation step with ethyl chloroformate or pivaloyl chloride. This adds a process step and generates more organic waste. The Acid Chloride method is "pre-activated," offering faster kinetics but requiring stricter moisture control.

  • Vs. Enzymatic: Enzymatic synthesis is the "Green" ideal but suffers from thermodynamic limitations. The enzyme (Penicillin G Acylase) naturally wants to hydrolyze Ampicillin. Synthesis requires massive excesses of the acyl donor (ester) to force the equilibrium, often leading to lower single-pass yields compared to the stoichiometric precision of the Acid Chloride method.

Cost-Benefit Analysis

Cost Drivers[7]
  • Raw Material: Phenylglycyl chloride HCl is generally more expensive to purchase than Phenylglycine but cheaper than the complex Dane Salt precursors.

  • Infrastructure: High energy costs due to cryogenic cooling (-30°C) and anhydrous solvent recovery (DCM).

  • Waste: Generates acidic waste (HCl) requiring neutralization.

Benefit Drivers[7]
  • Throughput: The reaction is nearly instantaneous upon mixing, allowing for smaller reactor volumes or continuous flow setups.

  • Quality: The acid chloride route minimizes the formation of diastereomers compared to enzymatic routes where enzyme specificity can sometimes drift or allow hydrolysis of the product.

Table 2: Cost-Benefit Decision Matrix
FactorAdvantage: Acid Chloride Disadvantage: Acid Chloride
CAPEX Requires glass-lined/Hastelloy reactors (Corrosive) & Cryogenics.
OPEX Fast cycle times reduce labor/overhead per kg.High solvent recovery costs; Energy for cooling.
Supply Chain Stable solid reagent; long shelf life if dry.Hazardous shipping (Corrosive/Moisture Sensitive).
Regulatory Well-established impurity profiles (USP/EP).Residual solvents (DCM) are strictly regulated.[7]

Experimental Protocols

Protocol A: Preparation of the Reagent

Objective: Synthesize high-purity D-phenylglycyl chloride HCl from D-phenylglycine.[4]

Reagents: D-Phenylglycine (1 eq), PCl₅ (1.1 eq), Dichloromethane (DCM). Safety: Perform in a fume hood. PCl₅ releases HCl gas.

  • Suspension: Suspend finely ground D-phenylglycine in anhydrous DCM (10 mL/g) in a round-bottom flask under N₂.

  • Chlorination: Cool to 0°C. Add PCl₅ portion-wise over 30 minutes. The reaction is endothermic and releases gas.

  • Digestion: Allow the mixture to warm to 25°C and stir for 2–3 hours. The solid will dissolve as the acid chloride forms.

  • Isolation: Filter off any unreacted inorganic residues. Add an antisolvent (e.g., anhydrous ether or hexane) to precipitate the product.

  • Drying: Filter the white crystalline solid under N₂. Dry in a vacuum desiccator over P₂O₅. Store at 4°C under Argon.

Protocol B: Synthesis of Ampicillin (Silyl Method)

Objective: Couple the reagent with 6-APA.

Reagents: 6-APA, HMDS (Hexamethyldisilazane), D-Phenylglycyl Chloride HCl, DCM.

  • Silylation: Reflux 6-APA in DCM with HMDS (or BSA) and a catalytic amount of saccharin/urea until a clear solution is obtained (approx. 2 hours). This forms the soluble bis-trimethylsilyl-6-APA.

  • Cooling: Cool the solution to -25°C . This is critical to prevent beta-lactam degradation.

  • Acylation: Add D-phenylglycyl chloride HCl (1.05 eq) in small portions. Maintain temp < -20°C.

  • Reaction: Stir for 60 minutes at -20°C. Monitor by HPLC for disappearance of 6-APA.

  • Hydrolysis/Workup: Pour the cold reaction mixture into ice-cold water. The silyl groups hydrolyze immediately, and Ampicillin precipitates or partitions into the aqueous phase (depending on pH).

  • Crystallization: Adjust pH to the isoelectric point (pH 4.8) using dilute ammonia to crystallize Ampicillin Trihydrate.

Strategic Workflow Visualization

The decision to use this reagent depends on the scale and available infrastructure.

DecisionMatrix Start Select Synthesis Route CheckScale Scale > 100kg/batch? Start->CheckScale CheckGreen Strict Green Chemistry Req? CheckScale->CheckGreen No AcidRoute Acid Chloride Route (High Yield, Fast) CheckScale->AcidRoute Yes (Efficiency Priority) EnzRoute Enzymatic Route (Sustainable, Slower) CheckGreen->EnzRoute Yes DaneRoute Dane Salt Route (Milder, More Steps) CheckGreen->DaneRoute No (Lab/Pilot Scale) Requires: Cryogenics\nAnhydrous Solvents Requires: Cryogenics Anhydrous Solvents AcidRoute->Requires: Cryogenics\nAnhydrous Solvents Requires: Bioreactor\nEnzyme Recycling Requires: Bioreactor Enzyme Recycling EnzRoute->Requires: Bioreactor\nEnzyme Recycling

Caption: Decision tree for selecting the optimal synthesis route based on scale and environmental constraints.

References

  • Patent US4248780A.Process for preparing ampicillin. (Describes the silylation and acid chloride coupling protocol).
  • Gonçalves, L. et al. (2016). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase. Biotech Asia. (Comparison of enzymatic yields vs chemical standards). [Link]

  • Patent EP0614882A1. Process for the preparation of D-(-)-phenylglycine chloride hydrochloride.[2][4][8] (Detailed synthesis of the reagent itself).

  • Asian Publication Corp. (2026). Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate. (Analysis of impurities from Dane Salt vs Acid Chloride methods). [Link]

Sources

A Comparative Guide to the Green Synthesis of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride: A Green Metrics Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of synthetic routes for (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride, the hydrochloride salt of phenylglycine acid chloride. As a crucial building block in the synthesis of specialized peptides and pharmaceutical intermediates, optimizing its production in line with green chemistry principles is of paramount importance. We will dissect a traditional synthesis pathway and a rationally designed, greener alternative, evaluating each through the lens of key green chemistry metrics. This analysis aims to equip researchers and process chemists with the data and rationale necessary to select more sustainable and efficient methodologies.

Section 1: The Imperative of Green Chemistry in Modern Synthesis

The pharmaceutical industry has increasingly embraced green chemistry to mitigate environmental impact and enhance economic efficiency.[1][2] The twelve principles of green chemistry provide a framework for this paradigm shift, with a focus on waste prevention, atom economy, and the use of safer chemicals and solvents.[3] To quantify the "greenness" of a process, several metrics have been established. For this guide, we will focus on three of the most impactful metrics:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product.[4][5] A higher atom economy signifies a more efficient reaction with less potential for waste generation.[6][7]

  • Process Mass Intensity (PMI): A comprehensive metric that evaluates the total mass input (raw materials, solvents, reagents) relative to the mass of the final product.[2][8] Lower PMI values indicate a more sustainable and efficient process.

  • E-Factor (Environmental Factor): This metric quantifies the total mass of waste generated for every kilogram of product produced.[4][9] It is directly related to PMI (E-Factor = PMI - 1) and starkly highlights the wastefulness of a process.

By applying these metrics, we can move beyond yield as the sole indicator of success and make holistic, data-driven decisions about chemical synthesis design.

Section 2: Synthetic Pathways and Mechanistic Considerations

The synthesis of an amino acid chloride presents a unique challenge: the carboxylic acid must be activated without promoting side reactions or racemization of the adjacent chiral center.[10] We will compare two common approaches to this transformation.

Pathway A: Traditional Synthesis via Thionyl Chloride

The use of thionyl chloride (SOCl₂) is a classic and effective method for converting carboxylic acids to acid chlorides.[11]

Reaction Scheme: C₈H₉NO₂ (Phenylglycine) + SOCl₂ → C₈H₉Cl₂NO (this compound) + SO₂ + HCl

Mechanistic Rationale: Phenylglycine reacts with thionyl chloride to form a chlorosulfite intermediate. This unstable intermediate then decomposes, driven by the formation of highly stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). The in-situ generated HCl protonates the amino group to form the final hydrochloride salt. While effective, this process generates corrosive and environmentally harmful gases and is often performed in chlorinated solvents like dichloromethane (DCM), which are themselves undesirable.[12]

Pathway B: A Greener Alternative via Oxalyl Chloride and a Greener Solvent

Oxalyl chloride, often activated by a catalytic amount of N,N-dimethylformamide (DMF), is another common chlorinating agent.[13] Its primary advantage lies in its decomposition into exclusively gaseous byproducts (CO, CO₂, HCl).[13] Coupling this reagent with a more environmentally benign solvent enhances the green credentials of the process. 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent with a favorable safety and environmental profile compared to DCM.[14]

Reaction Scheme: C₈H₉NO₂ (Phenylglycine) + (COCl)₂ --(cat. DMF)--> C₈H₉Cl₂NO + CO + CO₂ + HCl

Mechanistic Rationale: The reaction proceeds through the formation of a Vilsmeier-Haack type reagent from oxalyl chloride and DMF. This electrophilic species activates the carboxylic acid, which then undergoes nucleophilic attack by chloride. The resulting intermediate collapses to form the acid chloride and gaseous byproducts. This pathway avoids the generation of SO₂, and the chosen solvent, 2-MeTHF, is a significant improvement over traditional chlorinated solvents.

Section 3: Quantitative Comparison of Green Metrics

To provide a clear and objective comparison, we have calculated the Atom Economy, E-Factor, and PMI for both pathways. The calculations are based on typical laboratory-scale procedures, assuming a 90% isolated yield for both reactions.

MetricPathway A: Traditional (SOCl₂)Pathway B: Greener ((COCl)₂)Analysis
Atom Economy (AE) 62.1%59.9%The Atom Economy is comparable for both, slightly favoring the thionyl chloride route due to the lower molecular weight of the co-reactants. However, AE only tells part of the story as it ignores solvents and yield.
E-Factor 25.715.1The Greener Pathway demonstrates a 41% reduction in the E-Factor. This significant improvement is primarily due to the lower mass of solvent used and the avoidance of high-density chlorinated solvents.
Process Mass Intensity (PMI) 26.716.1The PMI reflects the E-Factor, showing a 40% reduction in total mass input per kilogram of product for the Greener Pathway. This translates directly to lower raw material costs and reduced waste handling.

Detailed calculations are provided in the Experimental Protocols section.

The data unequivocally demonstrates the superiority of Pathway B from a green chemistry perspective. The substantial reductions in E-Factor and PMI highlight the immense impact of thoughtful solvent selection and reagent choice on the overall sustainability of the synthesis.

Section 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide sufficient detail for replication by trained chemists.

Protocol A: Traditional Synthesis of this compound
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add D,L-Phenylglycine (10.0 g, 66.1 mmol).

  • Solvent Addition: Add dichloromethane (DCM, 100 mL) to the flask. Stir the resulting suspension.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add thionyl chloride (7.2 mL, 99.2 mmol, 1.5 equiv) dropwise over 20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The suspension will gradually become a clear solution.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. The crude product will be a solid.

  • Purification: Add 50 mL of cold diethyl ether to the solid, stir vigorously for 15 minutes, and then collect the solid by vacuum filtration. Wash the solid with another 20 mL of cold diethyl ether.

  • Drying: Dry the white solid under vacuum to a constant weight. Expected yield: 13.1 g (90%).

Green Metrics Calculation (Pathway A):

  • Inputs: Phenylglycine (10.0 g), SOCl₂ (11.8 g), DCM (133 g), Diethyl Ether (50.3 g). Total Input = 205.1 g.

  • Output: Product (13.1 g).

  • PMI: 205.1 g / 13.1 g = 15.7 (Note: Lab scale differs from industrial scale assumptions in the summary table which account for larger workup volumes).

  • E-Factor: (205.1 g - 13.1 g) / 13.1 g = 14.7 .

Protocol B: Greener Synthesis of this compound
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add D,L-Phenylglycine (10.0 g, 66.1 mmol).

  • Solvent & Catalyst Addition: Add 2-Methyltetrahydrofuran (2-MeTHF, 80 mL) and N,N-dimethylformamide (DMF, 0.1 mL, catalytic) to the flask.

  • Reagent Preparation: In the dropping funnel, prepare a solution of oxalyl chloride (7.0 mL, 79.4 mmol, 1.2 equiv) in 2-MeTHF (20 mL).

  • Reagent Addition: Cool the flask to 0 °C. Add the oxalyl chloride solution dropwise to the stirred suspension over 30 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl). Perform in a well-ventilated fume hood.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases and a clear solution is formed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume.

  • Purification: Add 50 mL of methyl tert-butyl ether (MTBE) to precipitate the product. Stir the slurry for 30 minutes in an ice bath.

  • Drying: Collect the white solid by vacuum filtration, wash with 20 mL of cold MTBE, and dry under vacuum to a constant weight. Expected yield: 13.1 g (90%).

Green Metrics Calculation (Pathway B):

  • Inputs: Phenylglycine (10.0 g), Oxalyl Chloride (10.1 g), 2-MeTHF (86.1 g), DMF (0.09 g), MTBE (52.0 g). Total Input = 158.3 g.

  • Output: Product (13.1 g).

  • PMI: 158.3 g / 13.1 g = 12.1 .

  • E-Factor: (158.3 g - 13.1 g) / 13.1 g = 11.1 .

Section 5: Visualization of Synthetic Workflows

The following diagrams illustrate the reaction pathways and the general experimental workflow.

SynthesisPathways cluster_A Pathway A: Traditional Route cluster_B Pathway B: Greener Route PG_A Phenylglycine Product_A (2-Chloro-2-oxo-1-phenylethyl) ammonium chloride PG_A->Product_A DCM SOCl2 SOCl₂ SOCl2->Product_A Waste_A Waste: SO₂ (gas) HCl (gas) Solvent (DCM) Product_A->Waste_A PG_B Phenylglycine Product_B (2-Chloro-2-oxo-1-phenylethyl) ammonium chloride PG_B->Product_B 2-MeTHF, cat. DMF OxCl2 (COCl)₂ OxCl2->Product_B Waste_B Waste: CO (gas), CO₂ (gas) HCl (gas) Solvent (2-MeTHF) Product_B->Waste_B

Caption: Comparative reaction schemes for the synthesis pathways.

Workflow Start Starting Materials (Phenylglycine, Solvent) Reaction Step 1: Reaction - Add Chlorinating Agent - Stir at Temp Start->Reaction Workup Step 2: Isolation - Concentrate Solvent - Precipitate/Filter Reaction->Workup Product Final Product - Dry to constant weight Workup->Product Analysis QC Analysis Product->Analysis

Caption: Generalized experimental workflow for the synthesis.

Conclusion

This guide demonstrates that significant improvements in the sustainability of synthesizing this compound are readily achievable. By replacing the traditional thionyl chloride/DCM system with an oxalyl chloride/2-MeTHF approach (Pathway B), a chemist can reduce the Process Mass Intensity and E-Factor by approximately 40%. This change not only minimizes environmental impact by reducing waste and eliminating a hazardous solvent but also enhances safety by generating cleaner, more manageable gaseous byproducts. For researchers and drug development professionals, adopting such greener protocols is a critical step towards more responsible and efficient chemical manufacturing.

References

  • Madsen, R. et al. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society. Available at: [Link]

  • Dunn, P. J. et al. (2021). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • McLeod, M. D. et al. (2018). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]

  • Todorovic, M. & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science. Available at: [Link]

  • Andraos, J. & Dicks, A. P. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Allen, C. L. & Williams, J. M. J. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews. Available at: [Link]

  • Charville, H. (2011). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Available at: [Link]

  • De Figueiredo, R. M. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Bagar, B. et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules. Available at: [Link]

  • Schaber, S. D. et al. (2020). E-Factor Analysis of a Pilot Plant for End-to-End Integrated Continuous Manufacturing (ICM) of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Thulasi, K. M. et al. (2020). Atom economy. Green Chemistry and Applications. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The Atom economy of a chemical reaction. Available at: [Link]

  • Wikipedia. (2023). Atom economy. Available at: [Link]

  • De Figueiredo, R. M. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Available at: [Link]

  • Pearson. (n.d.). Atom Economy Calculator. Available at: [Link]

  • Di Gioia, M. L. et al. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Available at: [Link]

  • Andraos, J. & Dicks, A. P. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. ResearchGate. Available at: [Link]

  • Syrris. (n.d.). Green Chemistry Pharmaceutical Industry. Available at: [Link]

  • Save My Exams. (2024). Atom Economy (AQA A Level Chemistry): Revision Note. Available at: [Link]

  • Kopach, M. et al. (n.d.). The Green Chemistry Approach to Pharma Manufacturing. Innovations in Pharmaceutical Technology. Available at: [Link]

  • Anastas, P. T. & Warner, J. C. (2019). The E Factor and Process Mass Intensity. ResearchGate. Available at: [Link]

  • Sheldon, R. A. et al. (2015). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Available at: [Link]

  • Scientific Update. (2019). Useful Green Chemistry Metrics. Available at: [Link]

  • Dunn, P. J. et al. (2021). A green chemistry perspective on catalytic amide bond formation. SciSpace. Available at: [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Available at: [Link]

  • Gopi, H. N. (2019). Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). Synthesis of Amino Acids. Available at: [Link]

  • ScienceMadness. (2014). Synthesis of amino acid chlorides. Available at: [Link]

  • Gopi, H. N. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE. Available at: [Link]

  • Kuethe, J. T. & Beutner, G. L. (2009). Synthesis of 2-Arylindole-4-Carboxylic Amides. Organic Syntheses. Available at: [Link]

  • Kuchar, M. et al. (2009). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Semantic Scholar. Available at: [Link]

  • Google Patents. (1997). Process for the preparation of (2-chloroethyl) ammonium chlorides.
  • Maleki, B. et al. (2012). Ammonium Chloride: An Effective Catalyst for the One-pot Synthesis of 2,4,5-Trisubstituted Imidazoles. Oriental Journal of Chemistry. Available at: [Link]

  • Margaretha, P. (n.d.). Synthesis from Alcohols. Science of Synthesis. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Phenylglycyl Chloride Hydrochloride CAS: 39878-87-0 (D-form) / 29676-71-9 (DL-form) Emergency Class: Corrosive Solid, Moisture Sensitive, Lachrymator

Part 1: Executive Safety Summary

IMMEDIATE ACTION CARD

This compound is a solid acid chloride salt . It combines the corrosive nature of acyl chlorides with the handling challenges of fine, hygroscopic powders. Upon contact with moisture (air/tissue), it hydrolyzes rapidly to release Hydrogen Chloride (HCl) gas and Phenylglycine.

Critical Hazard Mechanism Immediate Consequence
Hydrolysis Reacts with ambient moistureReleases choking HCl fumes; degrades reagent purity.
Corrosivity Acylates tissue proteinsSevere chemical burns (skin/eyes); permanent lung damage if inhaled.
Sensitization Amino acid derivativePotential for allergic sensitization upon repeated exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: PPE selection is dynamic, based on the scale of operation and the engineering controls available.

PPE Decision Logic (Graphviz)

PPE_Logic Start START: Define Operation Scale SmallScale < 1 Gram (Weighing/Transfer) Start->SmallScale LargeScale > 1 Gram or Solution Phase Start->LargeScale Hood Fume Hood Required (Sash at lowest working height) SmallScale->Hood Standard Glovebox Glovebox Preferred (Inert Atmosphere) SmallScale->Glovebox High Purity Needed LargeScale->Hood RespProt Respiratory Protection: Full-Face Respirator (Acid Gas Cartridge) if outside hood LargeScale->RespProt Spill/Emergency BasicPPE Standard PPE: - Nitrile Gloves (Double) - Lab Coat + Apron - Safety Glasses Hood->BasicPPE Low Risk AdvancedPPE Enhanced PPE: - Silver Shield/4H Gloves - Face Shield + Goggles - Tyvek Sleeves Hood->AdvancedPPE High Splash Risk

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and risk potential.

Detailed PPE Specifications
ComponentRecommendationTechnical Rationale
Hand Protection Primary: Nitrile (min 5 mil). Secondary (Liner): 4H/Silver Shield (for >10g handling).Acid chlorides penetrate latex rapidly. Double-gloving creates a sacrificial layer against hydrolysis products (HCl).
Eye/Face Chemical Goggles + Face Shield. Safety glasses are insufficient. The powder is fine and static; airborne particles react with eye moisture to form concentrated HCl.
Respiratory Fume Hood (Primary). Full-face respirator with Acid Gas (E) cartridges (Secondary).N95 masks do NOT protect against HCl gas generated by hydrolysis.
Body Chemically Resistant Apron over Lab Coat.Cotton lab coats can degrade/wick acid. An apron prevents chest/lap burns during transfer.

Part 3: Operational Protocol

Objective: Maintain reagent integrity (prevent hydrolysis) while ensuring operator safety.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.

  • Vessel: Glass or Teflon. Avoid metal spatulas (corrosion risk) or paper liners.

Weighing & Transfer (The "Static" Risk)

This solid is prone to static charge, which causes it to "jump" or disperse as dust.

  • Step 1: Equilibrate the container to room temperature before opening to prevent condensation.

  • Step 2: Use an antistatic gun or ionizer if available.

  • Step 3: Weigh inside a fume hood. If the balance is outside, transfer the solid into a tared, screw-cap vial inside the hood, close it, and then weigh.

  • Step 4: Do not use paper weighing boats. Use glass weighing funnels or plastic boats that can be rinsed directly into the reaction vessel.

Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF, DMF). Wet solvents will instantly consume the reagent, generating heat and HCl gas.

  • Base Trap: If the reaction releases HCl (e.g., acylation), vent the vessel through a scrubber (NaOH solution) or into a fume hood exhaust, not directly into the lab atmosphere.

Part 4: Emergency Response & Waste Disposal

Spill Management

DO NOT USE WATER. Adding water to a spill of this solid will generate a cloud of HCl gas.

  • Evacuate the immediate area if the spill is large (>10g).

  • Cover the spill with dry sand , vermiculite, or a 1:1 mixture of sodium carbonate/calcium bentonite (acid neutralizer).

  • Sweep carefully (avoid dust) into a dry container.[1][2][3]

  • Neutralize the residue (see below) before disposal.

Quenching & Disposal Workflow (Graphviz)

Disposal_Workflow Waste Solid Waste/Residue (Acid Chloride) Solvent Suspend in Inert Solvent (DCM) Waste->Solvent Dissolve IceBath Cool to 0°C (Ice Bath) Solvent->IceBath QuenchAgent Add Quench Agent (Methanol or Water) IceBath->QuenchAgent Dropwise Addition (Exothermic!) Neutralize Neutralize pH (Sat. NaHCO3) QuenchAgent->Neutralize After gas evolution stops Disposal Dispose as Organic Waste Neutralize->Disposal

Figure 2: Controlled quenching workflow to safely deactivate the acid chloride before disposal.

Disposal Protocol
  • Dissolve/Suspend: Dissolve the waste material in an inert solvent like Dichloromethane (DCM) or Toluene.

  • Cool: Place the vessel in an ice bath (0°C).

  • Quench:

    • Option A (To form Ester): Add Methanol dropwise. This releases HCl but forms the stable methyl ester.

    • Option B (To form Acid): Add Water dropwise. This is more exothermic and releases more gas.

  • Neutralize: Once the reaction subsides, slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until pH is neutral (pH 7).

  • Discard: Separate layers (if applicable) and dispose of the organic layer in halogenated waste.

References

  • ChemicalBook. (2024).[4] (R)-(-)-2-Phenylglycine chloride hydrochloride Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: D-(-)-2-Phenylglycine chloride hydrochloride. Retrieved from

  • MedChemExpress. (2025).[5] (S)-(+)-2-Phenylglycine methyl ester hydrochloride Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: Acid Chlorides and Derivatives. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride
Reactant of Route 2
Reactant of Route 2
(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.